Product packaging for Ethylene oxide(Cat. No.:CAS No. 11104-97-5)

Ethylene oxide

Cat. No.: B1171886
CAS No.: 11104-97-5
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Description

Historical Trajectories of Ethylene (B1197577) Oxide Chemical Discovery and Industrial Evolution

The journey of ethylene oxide from a laboratory curiosity to a global commodity is marked by key scientific breakthroughs and process innovations that have shaped chemical manufacturing.

The discovery of this compound is credited to the French chemist Charles-Adolphe Wurtz in 1859. wikipedia.orgchemeurope.com Wurtz synthesized the compound by treating 2-chloroethanol (B45725) with a potassium hydroxide (B78521) solution, a method that involves the elimination of hydrochloric acid. ugr.esunam.mx This reaction, known as the chlorohydrin process, was the first reported synthesis of this compound.

Wurtz's Synthesis of this compound: Cl−CH₂CH₂−OH + KOH → (CH₂CH₂)O + KCl + H₂O wikipedia.org

For many years, Wurtz's synthesis remained the only viable method for preparing this compound. wikipedia.org Initial mechanistic understanding was limited, with Wurtz mistakenly believing this compound to possess the properties of an organic base. wikipedia.org It wasn't until 1896 that Georg Bredig established that this compound is not an electrolyte. wikipedia.org The debate over its chemical nature continued, particularly concerning its propensity for addition reactions, which are more typical of unsaturated compounds than ethers. wikipedia.org The correct heterocyclic triangular structure of this compound was proposed as early as 1868. wikipedia.org

The chlorohydrin process was later industrialized, with BASF constructing the first factory in 1914, using calcium hydroxide as the base. acs.orgnih.gov However, this process was inefficient due to the loss of valuable chlorine as calcium chloride and generated significant pollution. nih.govlu.se

The quest for a more direct and economical method to produce this compound from ethylene was a long-standing challenge. wikipedia.org A pivotal breakthrough occurred in 1931 when French chemist Theodore Lefort discovered the direct catalytic oxidation of ethylene. wikipedia.orgugr.es Lefort found that ethylene could be oxidized directly to this compound using a silver catalyst in the presence of oxygen. chemeurope.comgoogle.com

Direct Oxidation of Ethylene: CH₂=CH₂ + ½ O₂ → C₂H₄O chemeurope.com

This discovery revolutionized this compound production. In 1937, Union Carbide opened the first plant utilizing this direct oxidation process. wikipedia.org By 1940, this method became the dominant industrial route for manufacturing this compound. chemeurope.comnewworldencyclopedia.org The process typically operates at temperatures between 200–300 °C and pressures of 1-2 MPa. chemeurope.comgoogle.com

MilestoneYearDiscoverer/CompanySignificance
First Synthesis (Chlorohydrin Process) 1859Charles-Adolphe WurtzFirst reported preparation of this compound. wikipedia.orgchemeurope.com
First Industrial Production (Chlorohydrin Process) 1914BASFMarked the beginning of commercial this compound manufacturing. acs.orgnih.gov
Discovery of Direct Catalytic Oxidation 1931Theodore LefortA more efficient and economical production method using a silver catalyst. wikipedia.orgugr.es
First Direct Oxidation Plant 1937Union CarbideThe first commercial plant to use the new direct oxidation process. wikipedia.org
Widespread Adoption of Direct Oxidation 1940-The direct oxidation process became the primary industrial method. chemeurope.comnewworldencyclopedia.org

Contemporary Research Significance and Interdisciplinary Scope

This compound continues to be a subject of significant research interest due to its broad utility and the ongoing need for process optimization and sustainable production methods. Current research focuses on several key areas:

Catalyst Development: A primary goal is to improve the selectivity of the silver-based catalysts to maximize the yield of this compound and minimize the formation of carbon dioxide. lu.semdpi.com Research involves the use of promoters, such as cesium and rhenium, and co-promoters to enhance catalyst performance and lifespan. sc.edu

Sustainable Production: Efforts are being made to develop more sustainable routes to this compound, including the use of renewable feedstocks and electricity-driven electrochemical conversion processes. mdpi.comacs.org

Reaction Kinetics and Mechanism: Detailed studies of the reaction kinetics and mechanism using advanced computational and experimental techniques aim to provide a deeper understanding of the catalytic process, which can guide the design of more efficient catalysts and reactors. mdpi.comcdnsciencepub.comosti.gov

Polymer Chemistry: this compound is a key monomer in the production of poly(ethylene glycol) (PEG) and other poly(alkylene oxides). acs.org Research in this area explores the synthesis of novel polymer architectures for a wide range of applications, including in the pharmaceutical, cosmetic, and medical fields. acs.org

Environmental and Biological Interactions: The reactivity of this compound makes it a potent sterilizing agent, but also a compound of environmental and health concern. epa.govmdpi.com Research investigates its interactions with biological systems, its role as an environmental pollutant, and methods for its detection and control. mdpi.comucs.org

The interdisciplinary nature of this compound research is evident in its applications across various fields, including:

Chemical Engineering: Process design, optimization, and reactor engineering for this compound production. lu.seuw.edu

Materials Science: Development of advanced catalytic materials and polymers. sc.eduacs.org

Environmental Science: Studying the fate and impact of this compound in the environment and developing mitigation strategies. ucs.orgebsco.com

Biomedical Science: Use as a sterilant for medical devices and its biological effects. epa.govhospitalsterilizers.com

Organic Chemistry: Exploring its synthetic utility in creating a wide range of organic compounds. ugr.esunam.mx

The ongoing research into this compound underscores its enduring importance as a fundamental chemical building block and a subject of continuous scientific inquiry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O2 B1171886 Ethylene oxide CAS No. 11104-97-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxirane
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InChI

InChI=1S/C2H4O/c1-2-3-1/h1-2H2
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InChI Key

IAYPIBMASNFSPL-UHFFFAOYSA-N
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Canonical SMILES

C1CO1
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Molecular Formula

C2H4O
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DSSTOX Substance ID

DTXSID0020600
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Molecular Weight

44.05 g/mol
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Physical Description

Ethylene oxide appears as a clear colorless gas with an ethereal odor with a flash point below 0 °F. Liquid less dense than water. Vapors heavier than air. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Vapors very toxic. Vapors irritate the eyes, skin, and respiratory system. Prolonged skin contact may result in delayed burns. Used to make other chemicals, as a fumigant and industrial sterilant., Gas or Vapor; Liquid, Colorless gas or liquid (below 51 degrees F) with an ether-like odor; [NIOSH] Vapor density = 1.49 (heavier than air); [HSDB], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas or liquid (below 51 °F) with an ether-like odor.
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Boiling Point

51.3 °F at 760 mmHg (EPA, 1998), 10.6 °C, 11 °C, 51 °F
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Flash Point

-0.4 to 0 °F (EPA, 1998), -20 °F (-29 °C) (closed cup), -18 °C (open cup), Flammable gas, -20 °F (liquid), NA (Gas) -20 °F (Liquid)
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Solubility

Miscible (NTP, 1992), Soluble in benzene, acetone, ethanol, ether, Miscible with... carbon tetrachloride., Miscible with water, Solubility in water: miscible, Miscible
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Density

0.8222 at 50 °F (EPA, 1998) - Less dense than water; will float, 0.882 at 10 °C/10 °C, Relative density (water = 1): 0.9, 0.82 (liquid at 50 °F), 0.82 (Liquid at 50 °F), 1.49(relative gas density)
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Vapor Density

1.49 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.49, Relative vapor density (air = 1): 1.5
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Vapor Pressure

1095 mmHg at 68 °F (EPA, 1998), 1,310 mm Hg at 25 °C (extrapolated), Vapor pressure, kPa at 20 °C: 146, 1.46 atm
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Impurities

Ethylene oxide is available commercially in the United States as a high-purity chemical that contains a maximum of 0.03% water, 0.003% aldehydes as acetaldehyde, and 0.002% acidity as acetic acid.
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Color/Form

Colorless ... gas at ordinary room temp and pressure; liquid below 12 °C, Colorless gas or liquid (below 51 degrees F) ...

CAS No.

75-21-8
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Melting Point

-170.5 °F (EPA, 1998), -111.7 °C, -111 °C, -171 °F
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Advanced Synthesis Methodologies and Reaction Engineering of Ethylene Oxide

Catalytic Epoxidation of Ethylene (B1197577): Fundamental Research

The selective oxidation of ethylene to ethylene oxide is a complex catalytic process, with silver being the uniquely effective catalyst for commercial production. acs.orgresearchgate.net Research in this area is focused on understanding and optimizing the catalyst and reaction conditions to maximize the yield of this compound while minimizing the complete combustion to carbon dioxide and water. acs.org

Heterogeneous Silver-Based Catalysis

Silver-based catalysts, typically supported on α-alumina, are the industry standard for ethylene epoxidation. mdpi.comacs.org The catalytic performance is not solely dependent on the silver itself but is significantly influenced by the catalyst's architecture, the specific crystalline faces of silver exposed, and the presence of various promoters. mdpi.comacs.org

The physical form of the silver catalyst, from the nanoscale structure to the specific surfaces exposed to the reactants, plays a critical role in its activity and selectivity.

The size and shape of silver nanoparticles have a profound impact on their catalytic performance in ethylene epoxidation. acs.org Optimal performance is typically observed with silver particles in the range of 100-1000 nm. acs.org Smaller nanoparticles, particularly those under 40 nm, tend to be monocrystalline and exhibit a decreasing reaction rate per unit weight as their size increases. acs.org Conversely, for larger polycrystalline silver particles (greater than 50 nm), the reaction rate normalized to the silver weight is independent of the particle size. acs.org

The morphology of silver nanostructures also dictates selectivity. Silver nanocubes, which are dominated by the (100) surface facet, have demonstrated higher selectivity towards this compound compared to nanospheres and nanowires, which predominantly expose the (111) facet. acs.org This enhanced selectivity is attributed to the specific atomic arrangement on the Ag(100) surface. acs.orgresearchgate.net Furthermore, a lower concentration of undercoordinated surface sites is associated with improved selectivity. acs.org The stability of these nanoparticles against sintering, or particle growth, is crucial for maintaining catalytic performance over time. mdpi.com

Different crystallographic planes of silver exhibit distinct catalytic behaviors. The Ag(100) surface is recognized for promoting the selective production of this compound, particularly at high oxygen coverage. researchgate.netacs.org In contrast, the Ag(111) and Ag(110) surfaces are more inclined to favor the complete combustion of ethylene. mdpi.comacs.org The Ag(111) facet, being the most thermodynamically stable, is often prevalent in catalysts but is the least active and only moderately selective. sc.eduresearchgate.netacs.org The Ag(110) surface, in both its pristine and reconstructed forms, is the most active but lacks significant selectivity. researchgate.netacs.org

First-principles simulations and kinetic Monte Carlo modeling have provided a deeper understanding of these differences. acs.org These studies show that the Ag(100) surface exhibits the highest selectivity, while the Ag(110) surfaces are the most active but unselective. acs.orgchalmers.se The Ag(111) surface maintains a very low oxygen coverage and is the least active. acs.orgchalmers.se Experimental results on silver nanowires, which primarily expose the Ag(100) facet, align with the modeling data that predicts high selectivity for this surface. researchgate.netacs.org

Silver Surface FacetCatalytic ActivityThis compound SelectivityOxygen Coverage
Ag(100) ModerateHigh researchgate.netacs.orgHigh
Ag(110) High researchgate.netacs.orgLow researchgate.netacs.org-
Ag(111) Low researchgate.netacs.orgModerate researchgate.netacs.orgLow acs.org

The addition of promoters is a critical strategy for enhancing the selectivity of silver catalysts in ethylene epoxidation, with industrial processes achieving selectivities of around 90%. acs.orgacs.orgacs.org These promoters modify the electronic and structural properties of the silver surface, influencing the reaction pathways.

Chlorine , often introduced as an organochloride like ethyl chloride or vinyl chloride, is a key promoter for increasing this compound selectivity. acs.orgrsc.org It functions by modifying the active sites on the silver surface. researchgate.net Chlorine is believed to block unselective sites and increase the concentration of electrophilic oxygen species, which are favorable for the epoxidation reaction, while decreasing the more reactive nucleophilic oxygen species that lead to combustion. rsc.orgresearchgate.net The presence of chlorine can also suppress the formation of an oxometallacycle intermediate on vacant surface sites, which is linked to reduced this compound selectivity. researchgate.netresearchgate.net

Cesium is another crucial promoter that significantly enhances selectivity. researchgate.netscribd.com The addition of an optimal amount of cesium can lead to a uniform distribution of silver particles and has been shown to increase this compound selectivity substantially. researchgate.net Cesium is thought to weaken the adsorption of atomic oxygen on the silver surface and facilitate the desorption of the this compound precursor. researchgate.net Density functional theory (DFT) calculations suggest that cesium lowers the activation energy for the formation of the desired oxometallacycle and this compound, while increasing the energy barrier for the formation of the undesirable byproduct, acetaldehyde (B116499). researchgate.net When used in combination, cesium and chlorine can form CsClxOy complexes on the catalyst surface, which stabilize the surface and reduce the formation of oxygen vacancies, further boosting this compound selectivity. researchgate.netresearchgate.net

PromoterMechanism of ActionImpact on Selectivity
Chlorine Blocks unselective sites, increases electrophilic oxygen. rsc.orgresearchgate.netIncreases acs.orgrsc.org
Cesium Weakens oxygen adsorption, facilitates EO precursor desorption. researchgate.netIncreases researchgate.netscribd.com
Chlorine & Cesium Forms stabilizing CsClxOy complexes, reduces oxygen vacancies. researchgate.netresearchgate.netSynergistically Increases researchgate.net
Promoter Chemistry and Engineering for Enhanced Selectivity
Novel Promoters and Doping Strategies

The addition of promoters to silver-based catalysts is a key strategy for improving the selectivity of ethylene epoxidation. nih.gov These promoters modify the electronic and structural properties of the catalyst, influencing the reaction pathways.

Nickel (Ni): Doping with nickel can enhance the catalytic performance of existing systems. For instance, modifying nickel-based catalysts with other transition metals can improve CO2 conversion efficiency. acs.org Strong interactions between nickel oxide and the support material can lead to the formation of nickel aluminate, which may reduce the number of active sites. mdpi.com Conversely, weak interactions can cause nickel oxide to aggregate, also leading to lower conversion and selectivity. mdpi.com The optimal performance is often achieved at a medium interaction strength that preserves a high number of both active nickel oxides and acid sites. mdpi.com

Rhenium (Re): Rhenium is a widely used promoter in industrial this compound catalysts. google.com It has been shown to increase the selectivity towards this compound, both with and without the presence of a chloride promoter in the feed stream. researchgate.netrsc.org The mechanism of promotion by rhenium is thought to involve the alteration of electronic density distribution, compensation for oxygen vacancies, and providing an optimal "holdup time" for reactants and products on the catalyst surface. shokubai.org Studies have shown that the addition of 500 ppm of Rhenium can weaken the Ag-O bond; however, it may also increase acidity and hydroxyl groups, which can reduce this compound selectivity. dur.ac.uk

Nitrogen Oxides (NOx): While not a traditional solid promoter, the introduction of gaseous promoters like nitrogen oxides can also influence catalyst performance. The presence of chlorine, often introduced as ethyl chloride, is crucial in industrial processes and its interaction with other promoters like rhenium is a key area of study. rsc.org Chlorine is believed to increase the ratio of electrophilic to nucleophilic oxygen on the silver surface, favoring the selective oxidation pathway to this compound. researchgate.net

Table 1: Effects of Novel Promoters on Ethylene Epoxidation

Promoter/Dopant Primary Effect on Catalyst Impact on Selectivity/Activity Reference
Nickel (Ni) Modifies electronic properties and interaction with support. Optimal interaction strength is crucial for maximizing active sites and acidity. mdpi.com
Rhenium (Re) Alters electronic density, compensates for oxygen vacancies. Generally increases this compound selectivity, but the effect can be complex and dependent on other factors like the presence of chlorine. researchgate.netrsc.orgshokubai.orgdur.ac.uk
Chlorine (Cl) Modifies the nature of active silver sites. Increases the ratio of electrophilic to nucleophilic oxygen, which is beneficial for the selective oxidation pathway. researchgate.net
Synergistic Effects of Multiple Promoters

The use of multiple promoters can lead to synergistic effects, where the combined impact is greater than the sum of individual effects. nih.gov

A combination of cesium (Cs) and rhenium (Re) is a common feature in high-selectivity catalysts. google.com The synergistic effect is thought to arise from the formation of CsReOx species, where cesium stabilizes the rhenium oxyanion, which in turn promotes the epoxidation reaction. shokubai.org The combination of 600 ppm of Cs and 500 ppm of Re has been found to significantly increase this compound selectivity. dur.ac.uk This is attributed to the individual promotional effects working in tandem and the interaction between Cs and Re, which weakens the Ag-O bond and increases the amount of adsorbed oxygen while titrating acidic hydroxyl groups on the support. dur.ac.uk

Density functional theory (DFT) studies have investigated the impact of combining electron-donating promoters like cesium with electron-accepting transition metals such as Re, Rh, Au, Cu, W, Zn, and Mo. nih.gov The results suggest that an optimal charge balance on the catalyst surface can be achieved. This balance suppresses the formation of nucleophilic oxygen species that lead to combustion and mitigates the excessive electrophilicity of silver centers that can cause isomerization of this compound. nih.govresearchgate.net A multi-promoted catalyst (Ag/Cs22Cu24Re24Au30) has been shown through these theoretical studies to have the potential to substantially improve the selectivity of the this compound reaction. nih.gov

Catalyst Support Materials and Their Influence on Activity
Alumina-based Supports

Alpha-alumina (α-Al2O3) is the standard support material for commercial this compound catalysts. mdpi.comacs.org Its low surface area (typically 1–8 m²/g) is advantageous as it minimizes the density of hydroxyl groups on the surface. mdpi.com These hydroxyl groups can otherwise catalyze the undesirable over-oxidation of this compound to carbon dioxide and water. mdpi.comacs.org However, silver particles supported on higher surface area α-alumina (around 30 m²/g) have shown enhanced stability against sintering. mdpi.com There is an ongoing effort to optimize alumina-based supports to have a high surface area while exhibiting low isomerization and decomposition activity for this compound. google.com

Emerging Nanostructured Supports (e.g., Boron Nitride Nanosheets)

Researchers are exploring alternative support materials to overcome the limitations of alumina (B75360). Hexagonal boron nitride (h-BN) has emerged as a promising candidate due to its high thermal conductivity, chemical inertness, and resistance to oxidation. researchgate.netmdpi.com

Density functional theory calculations suggest that an Ag atom anchored at a boron-vacancy defect in a boron nitride nanosheet can act as a highly selective active site for ethylene epoxidation. mdpi.com This specific configuration is predicted to have a low energy barrier for this compound formation (0.58 eV) and to be resistant to the formation of acetaldehyde, a precursor to complete combustion. mdpi.com The strong interaction between the silver nanoparticles and the h-BN support can also prevent the migration and aggregation of the metal particles. researchgate.net The unique 2D structure of boron nitride nanosheets allows for good dispersibility in liquid-phase reactions, maximizing the available surface area. nih.gov Strategies are being developed for the large-scale fabrication of high-quality h-BN nanosheets with controllable properties. nih.gov

Table 2: Comparison of Catalyst Support Materials

Support Material Key Characteristics Influence on Catalytic Performance Reference
Alpha-alumina (α-Al2O3) Low surface area, minimizes hydroxyl groups. Standard industrial support, good selectivity by reducing over-oxidation. mdpi.comacs.org
Boron Nitride Nanosheets (h-BN) High thermal conductivity, chemical inertness, 2D nanostructure. Emerging support, theoretical studies suggest high selectivity and stability. mdpi.comresearchgate.net
Catalyst Preparation and Activation Protocols Research

The method of catalyst preparation and the subsequent activation procedure significantly impact the final performance of the catalyst.

The incipient wetness impregnation method is a standard technique for preparing silver on alumina catalysts, often using a silver oxalate (B1200264) precursor. acs.org The catalyst is then typically dried and calcined under a nitrogen atmosphere. acs.org The activation process can involve various treatments. For skeletal silver catalysts prepared from calcium-silver alloys, successful activation has been achieved by heating the alloy in a moist air stream or in the off-gas from a reactor at around 400°C, followed by leaching with warm acetic acid. cdnsciencepub.com

For supported catalysts, a preconditioning step is often employed before steady-state kinetic testing. This can involve oxidative dehydration in an oxygen/argon mixture followed by exposure to the reaction mixture at a specific temperature for a period of time. acs.org The preparation conditions are particularly crucial for promoted catalysts. For instance, with rhenium-promoted silver catalysts, sequential impregnation has been shown to yield catalysts with improved selectivity compared to co-impregnation methods. researchgate.net However, these sequentially impregnated catalysts were found to be less active than unpromoted silver catalysts. researchgate.net

Mechanistic Investigations of Ethylene Epoxidation

Understanding the reaction mechanism at a molecular level is essential for the rational design of improved catalysts. The silver-catalyzed epoxidation of ethylene is widely believed to proceed through an oxometallacycle (OMC) intermediate. mdpi.comacs.org This intermediate forms after the dissociative adsorption of oxygen molecules on the silver surface, creating reactive oxygen species that then react with ethylene. mdpi.com

From the OMC intermediate, several reaction pathways are possible:

Cyclization to form the desired product, this compound (EO). mdpi.com

Hydrogen transfer to form acetaldehyde (AA), which can then be further oxidized to CO2. mdpi.com

A dehydrogenation pathway . mdpi.com

The nature of the oxygen species on the silver surface is a critical factor determining selectivity. It is generally accepted that electrophilic oxygen (weakly bound) promotes the selective pathway to this compound, while nucleophilic oxygen (strongly bound) leads to total combustion. researchgate.net

Recent studies using advanced spectroscopic techniques under reaction conditions have provided evidence that the silver surface is not purely metallic but is partially oxidized. acs.org An extended microkinetic model based on an oxidic reconstruction of the Ag(111) surface has been proposed to better represent the catalyst under working conditions. acs.org This model considers various oxygen species, including molecular and atomic adsorbates both on the surface and in the subsurface layers. acs.org

Mechanistic studies also extend to understanding side reactions, such as the hydrolysis of this compound to ethanediol. The ring-opening of the epoxide is catalyzed by both acidic and alkaline conditions, with a much higher activation energy required in a neutral environment. acs.orgchalmers.se This highlights the importance of using an inert support like α-alumina to suppress acid-catalyzed side reactions. rsc.org

Table 3: Chemical Compounds Mentioned

Compound Name Chemical Formula
Acetaldehyde C2H4O
Alpha-alumina α-Al2O3
Boron nitride BN
Carbon dioxide CO2
Cesium Cs
Ethane C2H6
Ethanediol C2H6O2
Ethylene C2H4
This compound C2H4O
Nickel Ni
Nickel aluminate NiAl2O4
Nickel oxide NiO
Nitrogen N2
Nitrogen oxides NOx
Oxygen O2
Rhenium Re
Silver Ag
Oxometallacycle (OMC) Intermediate Pathways

The synthesis of this compound via the silver-catalyzed epoxidation of ethylene is understood to proceed through a critical intermediate known as an oxometallacycle (OMC). mdpi.comresearchgate.net This pathway begins with the dissociative adsorption of oxygen molecules onto the silver catalyst surface, which generates reactive oxygen species. mdpi.com These oxygen species then react with adsorbed ethylene to form the OMC intermediate. mdpi.comresearchgate.net The formation of this five-membered ring, containing one oxygen, two carbon, and two silver atoms, is a key step in the selective oxidation process. lasphub.com

Once formed, the OMC intermediate can undergo several transformations. The desired reaction is the cyclization of the OMC, which leads to the formation of this compound (EO). mdpi.comlasphub.com However, the OMC is also a precursor to the formation of by-products. researchgate.net One such pathway involves a hydrogen transfer within the intermediate, resulting in the formation of acetaldehyde. mdpi.comlasphub.com A more recently identified pathway, particularly on Ag(100) surfaces, is the dehydrogenation of the OMC intermediate (OMC-DH), which can lead to low EO selectivity, especially at lower oxygen partial pressures. mdpi.comlasphub.com The stability and subsequent reaction of the OMC are highly dependent on the specific silver crystal facet and the presence of promoters. mdpi.comuu.nl For instance, the Ag(100) face has been shown to favor the OMC-DH pathway due to a lower activation energy. mdpi.com

The existence and importance of the OMC intermediate have been supported by various experimental and theoretical studies, including temperature-programmed desorption, high-resolution electron energy loss spectroscopy (HREELS), and density functional theory (DFT) calculations. nih.gov These studies have demonstrated that the ring-opening of this compound on a silver surface can form a stable oxometallacycle, which can then re-form this compound upon heating, providing strong evidence for its role as a key intermediate in the epoxidation reaction. nih.gov

Langmuir-Hinshelwood (LH) Mechanism and Surface Adsorption Kinetics

The silver-catalyzed epoxidation of ethylene is predominantly described by the Langmuir-Hinshelwood (LH) mechanism. mdpi.comnih.gov This mechanism posits that both reactants, ethylene and oxygen, must first adsorb onto the surface of the silver catalyst before they can react with each other. mdpi.com The selectivity towards this compound is achieved when adsorbed ethylene reacts with specific active oxygen species on the catalyst surface. mdpi.com

Steady-state isotopic transient kinetic analysis (SSITKA) has provided further evidence for the LH mechanism being the primary pathway for this compound formation, particularly involving gas-phase oxygen. mdpi.com In contrast, the formation of the main by-product, carbon dioxide, appears to follow a combination of the LH and Mars-van Krevelen (MvK) mechanisms. nih.govacs.org The MvK mechanism involves lattice oxygen from the catalyst participating in the reaction.

Direct Oxidation Pathways on Oxidized Silver Surfaces

In addition to the well-established oxometallacycle (OMC) pathway, research has indicated the existence of direct oxidation pathways for ethylene epoxidation, particularly on oxidized silver surfaces. metu.edu.tracs.org These pathways propose that ethylene can react directly with certain oxygen species on the silver oxide surface to form this compound, without proceeding through the OMC intermediate. metu.edu.tr

One proposed direct pathway involves the reaction of gas-phase ethylene with chemisorbed oxygen on the silver oxide surface. metu.edu.tr This route is suggested to be highly selective for this compound formation and does not compete with the formation of acetaldehyde. metu.edu.tr The presence of chlorine promoters has been found to facilitate this direct pathway by lowering the activation energy barrier. mdpi.com

Another perspective on direct oxidation involves an Eley-Rideal (ER) type mechanism, where gas-phase ethylene reacts directly with pre-adsorbed atomic oxygen on an oxygen-rich silver surface. mdpi.com This direct interaction is believed to lower the activation energy and enhance the selectivity towards this compound. mdpi.com The surface composition and oxygen coverage are critical factors in determining the prevalence of this mechanism. mdpi.com

Elucidation of Active Oxygen Species and Their Reactivity Profiles

The nature of the active oxygen species on the silver catalyst surface is a critical and debated aspect of ethylene epoxidation. nih.govnih.gov Multiple types of oxygen species can be present, and their concentrations and reactivity depend on the reaction conditions and catalyst pretreatment. nih.govacs.org

Experimental and theoretical studies have identified several key oxygen species:

Dioxygen Species (O₂): These species, particularly the Ag₄-O₂ species found on reconstructed p(4 × 4)-O-Ag(111) surfaces, are considered to be highly selective for the formation of this compound (EO). mdpi.comnih.gov These species are formed under strong oxidative conditions. nih.gov In situ Raman spectroscopy has also identified dioxygen species with O-O vibrations in the 600-800 cm⁻¹ range. acs.org

Atomic Oxygen (O)*: Adsorbed atomic oxygen is generally associated with non-selective oxidation pathways that lead to the formation of carbon dioxide and water. mdpi.comacs.org However, some research suggests that atomic oxygen on an unreconstructed Ag(110) surface, with a specific O 1s binding energy, might also participate in the partial oxidation of ethylene. nih.gov

Subsurface Oxygen : Oxygen atoms that have penetrated below the silver surface can also influence the catalytic activity. These species are thought to contribute to the non-selective combustion of ethylene. acs.org

Electrophilic and Nucleophilic Oxygen : X-ray Photoelectron Spectroscopy (XPS) has been used to distinguish between two broad types of oxygen species. nih.govacs.org Electrophilic oxygen, with a higher O 1s binding energy (530–531 eV), has been correlated with the production of EO. nih.govacs.org Nucleophilic oxygen, with a lower binding energy, is associated with total oxidation. nih.gov

Oxygen SpeciesProposed Role in Ethylene EpoxidationSupporting Evidence
Dioxygen (Ag₄-O₂)Highly selective for this compound (EO) formation. mdpi.comnih.govDFT calculations and in situ spectroscopy. nih.gov
Atomic Oxygen (O)Primarily leads to non-selective combustion to CO₂ and H₂O. mdpi.comacs.org May also have a minor role in selective oxidation. nih.govIn situ techniques and chemical probe studies. nih.govacs.orgnih.gov
Subsurface Oxygen Contributes to non-selective oxidation pathways. acs.orgHAADF-STEM-EDS and in situ techniques. acs.org
Electrophilic Oxygen Correlated with the production of this compound. nih.govacs.orgIn situ X-ray Photoelectron Spectroscopy (XPS). nih.govacs.org
Nucleophilic Oxygen Associated with total oxidation to CO₂ and H₂O. nih.govIn situ X-ray Photoelectron Spectroscopy (XPS). nih.gov
Competing Reaction Pathways and By-Product Formation Mechanisms (e.g., CO₂, Acetaldehyde)

The production of this compound (EO) is invariably accompanied by competing reactions that lead to the formation of by-products, primarily carbon dioxide (CO₂) and water, with acetaldehyde (AA) as a potential intermediate. mdpi.comunirioja.es Understanding these pathways is crucial for optimizing the selectivity of the process.

The main competing reactions are:

Consecutive oxidation of this compound : The desired product, EO, can undergo further oxidation to CO₂ and water. unirioja.es

Isomerization of this compound to acetaldehyde : EO can isomerize to form acetaldehyde, which is then rapidly oxidized to CO₂ and water. mdpi.comuu.nl

The mechanisms for the formation of these by-products are complex and interconnected with the main epoxidation pathway.

CO₂ Formation : The total combustion of ethylene to CO₂ is primarily facilitated by atomic oxygen species on the silver catalyst surface. mdpi.com This can occur through a Langmuir-Hinshelwood mechanism, where both ethylene and atomic oxygen are adsorbed, or a Mars-van Krevelen mechanism, where lattice oxygen from the catalyst participates. nih.govacs.org The overoxidation of EO and the combustion of acetaldehyde also contribute significantly to CO₂ production. unirioja.es

Acetaldehyde Formation : Acetaldehyde is primarily formed through two routes. One is the isomerization of the oxometallacycle (OMC) intermediate, which is a competing pathway to EO formation. mdpi.comosti.gov The other is the isomerization of the this compound product itself. uu.nl The formation of acetaldehyde is generally considered undesirable as it is a precursor to complete combustion. researchgate.net

The presence of promoters, such as chlorine, can influence these competing pathways. Chlorine is known to suppress the total oxidation reactions, thereby increasing the selectivity towards EO. mdpi.com It is believed to do this by blocking sites that are active for non-selective oxidation and by stabilizing this compound on the surface, preventing its further reaction. mdpi.com

Reaction Kinetics and Rate Law Derivation in Industrial Conditions

The kinetics of ethylene epoxidation under industrial conditions—typically high pressures (10-30 bar) and temperatures (200-300°C)—are complex due to the interplay of multiple reactions and mass transfer effects. researchgate.netcatalysis.blog The derivation of accurate rate laws is essential for reactor design, optimization, and control.

Several kinetic models have been proposed to describe the behavior of this reaction system. The most common are based on the Langmuir-Hinshelwood (LH) mechanism , which assumes that the reaction occurs between adsorbed species on the catalyst surface. researchgate.net These models typically account for the competitive adsorption of ethylene, oxygen, this compound, carbon dioxide, and reaction inhibitors like dichloroethane (DCE) on the active sites of the silver catalyst. researchgate.net

A general form of the rate expression derived from an LH model considers the partial pressures of the reactants and the inhibition effects of products and other species. For example, a dual-site LH mechanism has been shown to fit experimental data well, with rate expressions of the form: ri (B12098767) = ki * P_E / (1 + P_E)^2 where ri is the rate of reaction, ki is the rate constant, and P_E is the partial pressure of ethylene. researchgate.net

Key observations from kinetic studies under industrial-like conditions include:

The reaction order with respect to oxygen is often close to one, while the order for ethylene is around 0.5. researchgate.net

High oxygen-to-ethylene ratios and lower temperatures generally favor selectivity towards this compound. researchgate.net

The presence of chlorinated compounds as inhibitors is crucial for achieving high selectivity by suppressing the complete oxidation of ethylene. d-nb.info The concentration of these inhibitors must be carefully controlled, as too much can poison the catalyst. tuhh.de

Mass transfer limitations, both internal (within the catalyst pores) and external (from the bulk gas to the catalyst surface), can significantly affect the observed reaction rate, especially given the high speed of the catalytic reaction. d-nb.info

These kinetic models are used in process simulators like ChemCAD® to model the performance of industrial reactors and to study the influence of operating parameters on this compound production. unirioja.es

ParameterTypical Industrial RangeImpact on Kinetics and Selectivity
Temperature 200–300 °C catalysis.blogHigher temperature increases reaction rate but can decrease selectivity by favoring total oxidation. catalysis.blog
Pressure 10–30 bar researchgate.netHigher pressure increases reaction rates but must be balanced with safety and equipment costs. catalysis.blog
Oxygen/Ethylene Ratio Varies, but carefully controlledHigh ratios can favor EO selectivity but also increase combustion risk. researchgate.net
Inhibitor (e.g., DCE) Conc. ppm levels tuhh.deCrucial for high selectivity by suppressing CO₂ formation; overdose can deactivate the catalyst. tuhh.de

Electrochemical Approaches to Ethylene Epoxidation

Electrochemical synthesis offers a potential alternative to the conventional thermocatalytic process for ethylene epoxidation, with the prospect of operating under ambient conditions and utilizing renewable electricity. chinesechemsoc.orgnih.gov Several electrochemical routes are being explored.

One prominent method is halide-mediated electrochemical epoxidation . chinesechemsoc.org In this approach, halide ions (like chloride or bromide) in the electrolyte are oxidized at the anode to form active halogen species. mdpi.com These species then react with ethylene to form a halohydrin intermediate, which is subsequently converted to this compound. mdpi.com For instance, in a chloride-mediated system, active chlorine species facilitate the formation of 2-chloroethanol (B45725), which is a precursor to EO. nih.gov This method can achieve high Faradaic efficiencies and selectivity. For example, some systems have reported EO selectivity of around 98% and Faradaic efficiencies greater than 85% for extended periods. chinesechemsoc.org

Another approach involves the direct electrocatalytic epoxidation of ethylene . This method aims to use active oxygen species generated directly from water electrolysis at the catalyst surface to epoxidize ethylene. rsc.org The challenge lies in generating these active oxygen intermediates at low applied potentials while avoiding complete oxidation to CO₂. rsc.org Catalysts like iridium-nitrogen-doped graphene (IrN₄@graphene) are being investigated for their ability to stabilize the necessary atomic active oxygen (*O) intermediates. rsc.org

Multitasking molecular catalysts are also being developed for a one-step electrochemical conversion of ethylene to ethylene glycol, where this compound is a key intermediate. acs.org In such systems, a high-valence metal-oxo species is electrochemically generated, which then epoxidizes ethylene. The resulting this compound is then hydrolyzed in situ to ethylene glycol. acs.org

While promising, electrochemical methods for ethylene epoxidation still face challenges in terms of activity, stability, and scalability that need to be addressed for industrial viability. nih.gov

Process Engineering and Optimization in this compound Production Research

Reactor Design and Modeling for Catalytic Epoxidation

The industrial production of this compound via direct oxidation of ethylene predominantly utilizes multi-tubular fixed-bed reactors. aidic.itunirioja.es In these reactors, the catalyst is packed into thousands of small-diameter tubes, and a cooling medium circulates in the shell to manage the highly exothermic nature of the reactions. aidic.itunirioja.es Effective reactor design and modeling are crucial for optimizing performance and ensuring safe operation.

Dynamic models of these reactors are developed to study their performance under various operating conditions. These models couple the nonlinear kinetic rate equations of the catalytic process with the governing heat and mass transfer equations along the catalyst bed. researchgate.net Such models allow for the investigation of the influence of operating parameters like reactant concentrations, pressure, and coolant temperature on the reactor's work rate and selectivity. researchgate.net

Microreactor technology is also being employed for laboratory-scale studies of ethylene epoxidation. researchgate.net Microreactors offer excellent mass and heat transfer characteristics, which are ideal for studying rapid, exothermic reactions and generating accurate kinetic data. researchgate.net Modeling studies using microreactors aim to precisely explain the concentration and temperature dependencies of the reaction rates over a wide range of operating conditions. researchgate.net

The choice of reactor is critical. For instance, trickle bed reactors have been studied for ethylene epoxidation using hydrogen peroxide, where factors like temperature, pressure, and residence time significantly impact catalyst performance. researchgate.net

Advanced Process Control Strategies for Selectivity Enhancement

One key strategy is the use of moderators or inhibitors, such as organic chlorides, which are added to the reaction mixture in low ppm levels. thermofisher.comresearchgate.net These inhibitors preferentially slow down the side reaction leading to complete oxidation. thermofisher.com The monitoring and control of these inhibitors are critical for maintaining catalyst activity and selectivity. thermofisher.com

Sliding mode control is an advanced control technique that has been studied for optimizing this compound production in a continuous stirred tank reactor (CSTR). univ-skikda.dz This method aims to regulate key process variables to maximize this compound selectivity over the formation of carbon dioxide and water. univ-skikda.dz Studies have shown that sliding mode control can be effective in improving production efficiency and selectivity, with research focused on reducing oscillations and enhancing system stability. univ-skikda.dz

Process mass spectrometry is a valuable tool for advanced process control, providing rapid, real-time analysis of the full process stream. thermofisher.comprocess-insights.com This allows for the precise calculation and control of parameters that influence selectivity. thermofisher.com

Separation Science for this compound Purification

The product stream from the reactor is a mixture containing this compound, unreacted ethylene, carbon dioxide, water, and other impurities. ijset.com The purification of this compound is a multi-stage process that is crucial for meeting the high purity requirements of downstream applications. ijset.comupm.es

The initial step in recovery typically involves scrubbing the reactor outlet gas with cold water in an absorption column to dissolve the this compound. upm.esgoogleapis.com This aqueous solution is then sent to a stripper where this compound is separated from the water. google.com

Subsequent purification steps include dehydration to remove water, and distillation columns to separate light and heavy impurities. upm.esgoogleapis.com The main impurities that need to be removed are water, carbon dioxide, and aldehydes like formaldehyde (B43269) and acetaldehyde. upm.es The design of these separation units, particularly the distillation columns, is critical for achieving the desired product purity, which is often greater than 99.5%. ijset.com Research in this area focuses on optimizing the distillation process to achieve high purity at a minimum cost. ijset.com

Sustainable Process Innovations and Energy Efficiency Research

The conventional production of this compound is energy-intensive and results in significant carbon dioxide emissions. acs.orgdow.com Consequently, there is a strong drive towards developing more sustainable and energy-efficient processes.

One major area of innovation is the development of more efficient catalysts. For example, Dow's METEOR™ EO-RETRO 2000 Catalyst is a high-selectivity, silver-based catalyst designed to reduce direct CO₂ generation and improve process efficiency by lowering energy consumption in the downstream separation phase. dow.com It is estimated that a typical 500 KTA this compound plant could reduce CO₂ emissions by 50,000 metric tons over a three-year catalyst life cycle by switching to this more efficient catalyst. dow.com

Electrochemical routes powered by renewable electricity offer a promising path to decarbonize this compound production. acs.org Research is ongoing to develop electrochemical processes that can convert ethanol (B145695), a bio-derived feedstock, into this compound. acs.org Another ambitious project, CO2EXIDE, aims to develop a technology for the electrochemical conversion of CO₂ to ethylene, which is then chemically converted to this compound, potentially leading to a net consumption of CO₂. europa.eu

Furthermore, companies are introducing bio-attributed this compound, where fossil fuel feedstocks are substituted with certified bio-based sources on a mass balance basis. ineos.com This approach can deliver a greenhouse gas saving of over 100% compared to conventionally produced this compound. ineos.com

Innovations in separation technology, such as the supersonic separator method, are also contributing to sustainability by reducing this compound losses and improving environmental indicators. ebeammachine.com

Ethylene Oxide Reaction Chemistry and Polymerization Science

Ring-Opening Reactions of Ethylene (B1197577) Oxide

Ethylene oxide's high reactivity stems from the significant ring strain in its three-membered ring structure. pearson.comorgoreview.com This strain makes it susceptible to ring-opening reactions initiated by a variety of reagents. orgoreview.com

The hydration of this compound to produce monoethylene glycol (MEG) is a commercially significant process. researchgate.netlehigh.edu This reaction can proceed through different mechanisms, including non-catalytic and catalytic pathways.

The non-catalytic hydration typically requires high temperatures and a large excess of water to achieve high conversion and selectivity for MEG. researchgate.netacs.org The reaction proceeds via a series-to-parallel route, where this compound first reacts with water to form MEG. Subsequently, MEG can react with additional this compound molecules to form higher glycols like diethylene glycol and triethylene glycol. researchgate.netiomosaic.com

Catalytic hydration aims to improve the selectivity towards MEG and reduce the energy-intensive need for a large excess of water. acs.orgepitoanyag.org.hu Various catalysts have been explored, including:

Acid Catalysts: Both homogeneous acids like sulfuric acid and solid acid catalysts can be used. lehigh.educore.ac.uk The reaction mechanism involves the protonation of the epoxide oxygen, making the carbon atoms more electrophilic and susceptible to nucleophilic attack by water. orgoreview.comlibretexts.org

Base Catalysts: Bases like sodium hydroxide (B78521) can also catalyze the hydration. iomosaic.com The mechanism involves the nucleophilic attack of a hydroxide ion on one of the carbon atoms of the this compound ring. pearson.comlibretexts.org

Other Catalysts: A range of other materials, including ion-exchange resins, quaternary phosphonium (B103445) halides, supported metal oxides, and zeolites, have been investigated for their catalytic activity in this compound hydration. acs.orgresearchgate.net

Theoretical studies using methods like the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) have investigated the reaction mechanisms in detail. For instance, over H-ZSM-5 zeolite, both stepwise and concerted mechanisms have been proposed. researchgate.netacs.org

Stepwise Mechanism: This involves the ring-opening of this compound to form an alkoxide intermediate, followed by hydration to yield ethylene glycol. The activation energies for these steps have been calculated to be 34.4 and 14.5 kcal/mol, respectively. researchgate.netacs.org

Concerted Mechanism: In this pathway, ring-opening and hydration occur simultaneously in a single step with a calculated activation energy barrier of 13.3 kcal/mol. researchgate.netacs.org

The kinetics of these reactions are influenced by the catalyst type and reaction conditions. iomosaic.comepitoanyag.org.hu For example, the rate of reaction is significantly faster in acidic or basic media compared to a neutral medium. iomosaic.com

Glycol ethers are produced through the reaction of this compound with alcohols, a process known as alcoholysis. nih.govgloballcadataaccess.org This reaction yields a range of products, including monoethylene glycol ethers, diethylene glycol ethers, and higher homologues. google.com

The production process can be carried out in one or two stages. google.com A two-stage process might involve reacting this compound with an excess of a monofunctional aliphatic alcohol in a first stage. google.com After removing the excess alcohol, the resulting glycol ethers are then reacted with more this compound in a second stage to increase the yield of specific glycol ethers, such as diethylene glycol ether. google.com The reaction conditions, such as temperature and the molar ratio of reactants, are controlled to influence the product distribution. google.com

The cycloaddition of carbon dioxide (CO₂) to this compound is a 100% atom-economical reaction that produces ethylene carbonate. nih.gov This reaction is a promising route for the chemical fixation of CO₂. nih.gov

The reaction involves the opening of one of the C-O bonds in the this compound ring. nih.gov While the reaction is exothermic, it has a high activation barrier, often requiring high temperatures, high pressures, or the use of catalysts. nih.govacs.org

A variety of catalysts have been developed to facilitate this reaction under milder conditions, including:

Zinc-thio-bis-alkylphenolates naturalspublishing.com

Ionic liquids akj.azcyberleninka.ru

Binary catalyst systems combining zinc phenolates and ionic liquids akj.azcyberleninka.ru

The efficiency of these catalysts can be significant, leading to high conversion of this compound and high selectivity for ethylene carbonate. akj.azcyberleninka.ru Theoretical studies using density functional theory (DFT) have been employed to understand the reaction mechanism and the effect of substituents on the this compound ring on the reaction barrier. nih.govacs.org For instance, it has been shown that substituting this compound with an electron-donating group can lower the energy barrier for CO₂ cycloaddition. nih.gov

Catalyst SystemThis compound Conversion (%)Ethylene Carbonate Selectivity (%)
Zinc-phenolate/ionic liquid32.0–99.081.0–100.0

This table presents a range of reported conversions and selectivities for the cycloaddition of CO2 to this compound using zinc-phenolate/ionic liquid catalyst systems. akj.azcyberleninka.ru

The strained three-membered ring of this compound makes it susceptible to attack by both nucleophiles and electrophiles. pearson.comresearchgate.net

Nucleophilic Ring-Opening: This is a common reaction pathway where a nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, leading to ring-opening. pearson.comkhanacademy.org The partial positive charge on the carbon atoms is due to the electronegativity of the oxygen atom. pearson.com Strong nucleophiles like hydroxide ions (HO⁻) and Grignard reagents readily react with this compound. pearson.comlibretexts.org In basic or neutral conditions, the reaction generally follows an SN2 mechanism, with the nucleophile attacking the less substituted carbon atom in an unsymmetrical epoxide. orgoreview.comlibretexts.org

Electrophilic Ring-Opening: In the presence of an acid, the oxygen atom of the epoxide can be protonated, forming a highly reactive intermediate. orgoreview.com This protonated epoxide is then susceptible to attack by even weak nucleophiles. orgoreview.com The ring-opening in acidic medium has characteristics of both SN1 and SN2 mechanisms. orgoreview.com The nucleophile preferentially attacks the more substituted carbon atom in an unsymmetrical epoxide under acidic conditions. orgoreview.com

The ring-opening of this compound can also occur on catalytic surfaces, which is relevant to industrial processes like ethylene epoxidation. On a silver (Ag) surface, for example, the adsorption and reaction of this compound have been studied using techniques like temperature-programmed desorption, high-resolution electron energy loss spectroscopy (HREELS), and density functional theory (DFT). nih.gov

When this compound is dosed onto a Ag(111) surface at low temperatures (e.g., 140 K), it adsorbs molecularly. nih.gov At higher temperatures (e.g., 250 K), the ring-opening of this compound is activated, leading to the formation of a stable surface intermediate. nih.gov This intermediate has been identified as a surface oxametallacycle. nih.gov This oxametallacycle can then react at even higher temperatures (around 300 K) to re-form this compound, among other products. nih.gov

DFT calculations have been instrumental in understanding the energetics and pathways of these surface reactions. osti.gov These studies suggest that the formation of a surface oxametallacycle is a key step in the silver-catalyzed epoxidation of ethylene. nih.govosti.gov The cleavage of a C-O bond in the adsorbed this compound molecule, facilitated by an adsorbed oxygen atom, leads to this intermediate. osti.gov

Polymerization of this compound

This compound can undergo ring-opening polymerization to form poly(this compound) (PEO), a versatile polymer with numerous applications. researchgate.netresearchgate.net The polymerization can proceed through different mechanisms, primarily anionic, cationic, and coordination polymerization. researchgate.net

Polymerization TypeInitiator/Catalyst Examples
AnionicSodium methoxide, Potassium hydroxide
CationicNot detailed in provided context
CoordinationAlkylaluminum compounds with bulky tetraphenol ligands

This table provides examples of initiators and catalysts for different types of this compound polymerization. researchgate.netresearchgate.netacs.org

The choice of initiator or catalyst system is crucial as it determines the polymerization mechanism and influences the properties of the resulting polymer. researchgate.net

Mechanisms of Poly(this compound) Formation

The formation of poly(this compound) (PEO), also known as polyethylene (B3416737) glycol (PEG), primarily occurs through the ring-opening polymerization (ROP) of this compound (EO). acs.orgwikipedia.org The significant driving force for this reaction is the high ring strain of the three-membered epoxide ring, which is approximately 110–115 kJ/mol. acs.org Polymerization can be initiated through three main mechanisms: anionic, cationic, and coordination polymerization. acs.org

Anionic Polymerization: This is the most established and commercially significant method for synthesizing PEO, particularly for producing low to moderate molecular weight polymers. acs.orgvaia.com The process is initiated by a nucleophile, typically an alkali metal hydroxide (like NaOH or KOH), alkoxide, or other basic compounds. wikipedia.orgvaia.comwikipedia.org The initiator attacks one of the carbon atoms of the this compound ring, leading to the opening of the ring and the formation of a propagating alkoxide species. vaia.comresearchgate.net The polymerization proceeds in a living manner, meaning that the active chain end remains stable, allowing for the sequential addition of EO monomers and the formation of polymers with a narrow molecular weight distribution (low polydispersity). acs.orgwikipedia.org

The general mechanism involves:

Initiation: A nucleophile (e.g., OH⁻) attacks the EO ring. vaia.com

Propagation: The newly formed alkoxide attacks another EO molecule, continuing the chain growth. wikipedia.org

Termination: The reaction is typically terminated by the addition of a proton source, such as water or an acid. vaia.com

Cationic Polymerization: This method is facilitated by protic acids (e.g., HClO₄), Lewis acids (e.g., SnCl₄, BF₃), or organometallic compounds. wikipedia.org The mechanism involves the formation of an oxonium ion by the reaction of the initiator with the this compound monomer. researchgate.net The propagation step is the nucleophilic attack of another monomer on this active oxonium ion. researchgate.net While effective, cationic polymerization can be more complex than anionic polymerization and may lead to side reactions, such as the formation of dioxane as a byproduct. ugr.es

Coordination Polymerization: This mechanism is often employed for the synthesis of very high molecular weight PEO. researchgate.net It involves the coordination of the this compound monomer to a metal center of a catalyst, followed by nucleophilic attack. researchgate.net Catalysts for this process often include calcium-based compounds or double-metal cyanide (DMC) complexes. acs.orgacs.org DMC catalysts are particularly effective for producing polyether polyols with a narrow molecular weight distribution. sabtechmachine.com

Anionic and Cationic Polymerization Kinetics and Thermodynamics

The polymerization of this compound is an exothermic process driven by the release of ring strain. ugr.es The kinetics and thermodynamics are significantly influenced by the chosen polymerization mechanism (anionic or cationic), the initiator, solvent, and reaction conditions.

Anionic Polymerization:

Kinetics: The rate of anionic polymerization of this compound is influenced by several factors. The reactivity of the propagating species is dependent on the nature of the counter-ion and the solvent. In solvents like tetrahydrofuran (B95107) (THF), the propagating species are often ion pairs. capes.gov.br The addition of agents that can complex with the cation, such as crown ethers, can significantly accelerate the polymerization rate by creating more reactive "free" anions. acs.org The polymerization rate of EO is generally faster than that of other alkylene oxides like propylene (B89431) oxide due to less steric hindrance. acs.org Online monitoring techniques, such as FT-NIR spectroscopy, have revealed the presence of an induction period in some EO polymerizations, which is influenced by the initiator structure and reaction temperature. researchgate.net

Thermodynamics: The anionic polymerization of this compound is thermodynamically favorable due to the large negative enthalpy change associated with the relief of the high ring strain of the epoxide ring. acs.org This allows the polymerization to proceed to high conversion, yielding high molecular weight polymers.

Cationic Polymerization:

ParameterAnionic PolymerizationCationic Polymerization
Initiators Bases (e.g., KOH, RONa) wikipedia.orgwikipedia.orgAcids (e.g., HClO₄, SnCl₄) wikipedia.org
Propagating Species Alkoxide ion pairs or free ions acs.orgcapes.gov.brOxonium ions researchgate.net
Kinetics Generally faster for EO, can be accelerated by crown ethers. acs.orgCan be complex, with rate maxima observed. cdnsciencepub.com
Thermodynamics Highly favorable due to ring strain relief. acs.orgFavorable, but can have competing depolymerization and side reactions. ugr.escdnsciencepub.com
Control Good control, leading to low polydispersity. wikipedia.orgCan be less controlled, potential for side products. ugr.es

Controlled Polymerization Techniques for Tailored Polymer Architectures

The ability to control polymerization allows for the synthesis of PEO with specific, tailored architectures, which is crucial for advanced applications.

Living Anionic Polymerization: This is a cornerstone technique for creating well-defined PEO architectures. Because the anionic polymerization of EO is a living process, it allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. acs.org This control enables the creation of end-functionalized PEO by terminating the living polymer with a specific functional group. acs.org

Controlled Monomer Addition: The use of mass flow controllers for the precise and controlled addition of gaseous this compound monomer allows for the synthesis of tailor-made PEO with narrow molar mass dispersities (Đ as low as 1.03). researchgate.net This automated approach enhances safety and efficiency, enabling the production of PEO with targeted molecular weights. researchgate.net

Atom Transfer Radical Polymerization (ATRP): While not a direct polymerization of EO, ATRP is a powerful technique for creating block copolymers containing PEO. A PEO macroinitiator can be used to initiate the polymerization of another monomer, such as styrene (B11656) or methyl methacrylate, leading to well-defined block copolymers. researchgate.netnih.gov Iron-mediated ATRP has been demonstrated using a bromine-terminated PEO (PEO-Br) that acts as both the initiator and the ligand, simplifying the process. nih.gov

Ring-Opening Metathesis Polymerization (ROMP): This technique can be combined with anionic polymerization to create complex architectures like polymer brushes. PEO macromonomers with a polymerizable group, such as a norbornenyl end-group, can be synthesized via anionic polymerization and then polymerized via ROMP to form densely grafted "bottlebrush" polymers. mdpi.comnih.gov

"Grafting-Through" Method: This approach involves the polymerization of macromonomers to create grafted or branched polymers. By controlling the synthesis of the PEO macromonomer and the subsequent polymerization (e.g., via ROMP), the grafting density and the length of the side chains can be precisely controlled. mdpi.com

Automated Architecture Synthesis: Advanced algorithms, such as STAR (Synthesis of Tailored Architectures), are being developed to automate the discovery and optimization of polymer architectures. liquid.aiopenreview.net These methods use evolutionary algorithms to design architectures that meet specific performance metrics, moving beyond traditional trial-and-error approaches. liquid.aiopenreview.net

These controlled techniques enable the synthesis of various PEO architectures, including:

Linear homopolymers with defined molecular weight and end-groups. researchgate.net

Block copolymers with distinct segments (e.g., PEO-b-polystyrene). researchgate.net

Star-shaped polymers . mdpi.com

Graft and brush polymers . mdpi.com

Hyperbranched and dendrimer-like structures . acs.org

Synthesis of this compound-containing Block Copolymers

Block copolymers containing PEO segments are of significant interest due to their amphiphilic nature and ability to self-assemble. They are synthesized using a variety of controlled polymerization techniques.

Sequential Living Anionic Polymerization: This is a classic and highly effective method. It involves the living polymerization of one monomer (e.g., styrene) to form a living polymer block, which then initiates the polymerization of this compound to form the second block. researchgate.net This one-pot synthesis is possible due to the living character of the polymerization. researchgate.net For instance, polystyrene-block-poly(this compound) (PS-b-PEO) is commonly prepared this way. researchgate.net

Atom Transfer Radical Polymerization (ATRP): ATRP is widely used for synthesizing PEO-containing block copolymers. A PEO-based macroinitiator, typically a PEO with a terminal group capable of initiating ATRP (e.g., a halide), is used to polymerize a second monomer. researchgate.netnih.gov This method has been used to create block copolymers like PEO-b-poly(N-isopropylacrylamide) (PEO-b-PNIPAAm) and PEO-b-polystyrene (PEO-b-PS). researchgate.netmdpi.com

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: Similar to ATRP, RAFT is another controlled radical polymerization technique used to synthesize PEO block copolymers, such as PEO-b-poly(acrylonitrile) (PEO-b-PAN). researchgate.net

"Click" Chemistry: This approach involves synthesizing two different polymer blocks with complementary reactive end-groups (e.g., an azide (B81097) and an alkyne) and then "clicking" them together. For example, a poly(ethylene-co-butylene) block with a terminal triple bond can be reacted with an azide-terminated PEO to form a diblock copolymer. rsc.org This method has also been used to create star-shaped block copolymers. mdpi.com

Combination of Cationic and Anionic Polymerization: In some cases, different polymerization mechanisms can be combined. For example, a polymer block can be synthesized via cationic polymerization, and then the end-group can be modified to initiate the anionic polymerization of this compound, yielding amphiphilic block copolymers like polyisobutylene-block-poly(this compound) (PIB-b-PEO). uni-bayreuth.de

Synthesis MethodExample Block CopolymerKey Features
Sequential Anionic PolymerizationPolystyrene-b-poly(this compound) (PS-b-PEO) researchgate.netOne-pot synthesis, well-controlled, living polymerization. researchgate.net
Atom Transfer Radical Polymerization (ATRP)PEO-b-poly(N-isopropylacrylamide) (PEO-b-PNIPAAm) mdpi.comUses a PEO macroinitiator, mild reaction conditions. nih.gov
Reversible Addition-Fragmentation Chain Transfer (RAFT)PEO-b-poly(acrylonitrile) (PEO-b-PAN) researchgate.netControlled radical polymerization for well-defined structures.
"Click" ChemistryPoly(ethylene-co-butylene)-b-PEO rsc.orgEfficient coupling of pre-synthesized polymer blocks.
Cationic to Anionic TransformationPolyisobutylene-b-PEO (PIB-b-PEO) uni-bayreuth.deCombines different polymerization mechanisms for unique architectures.

Advanced Derivatization Chemistry of this compound

Beyond polymerization, the high reactivity of the this compound ring allows for a wide range of addition reactions, leading to the synthesis of valuable small molecules and complex polymeric structures. ugr.es

Synthesis of Ethanolamines and Ethoxylates: Mechanistic Studies

Ethanolamines: this compound reacts readily with aqueous or liquid ammonia (B1221849) to produce a mixture of mono-, di-, and triethanolamines. wikipedia.org This reaction is a series of consecutive, competitive second-order reactions. cdnsciencepub.com

Mechanism: The reaction is stimulated by water and proceeds via nucleophilic attack of the ammonia on one of the carbon atoms of the this compound ring, causing the ring to open. wikipedia.orgresearchgate.net The primary product, monoethanolamine, can then act as a nucleophile itself and react with another molecule of this compound to form diethanolamine (B148213), which can further react to form triethanolamine. wikipedia.orgcdnsciencepub.com

Kinetics and Selectivity: The relative rates of these consecutive reactions determine the final product distribution. Studies have shown that the velocity constants for the reactions of ammonia, monoethanolamine, and diethanolamine with this compound are in a ratio of approximately 1:6:4. cdnsciencepub.com This indicates that monoethanolamine is more reactive than ammonia, leading to the subsequent formation of higher-order amines. cdnsciencepub.com The product distribution can be influenced by controlling reaction conditions such as temperature, pressure, and the molar ratio of reactants. researchgate.net The amination can be carried out as a homogeneous catalysis in aqueous ammonia or as a heterogeneous catalysis in liquid ammonia using catalysts like ion-exchange resins or zeolites. researchgate.netmagtech.com.cn

Ethoxylates: Ethoxylates are non-ionic surfactants produced by the reaction of this compound with compounds containing active hydrogen, such as fatty alcohols, fatty acids, or alkylphenols. wikipedia.org

Mechanism: The reaction with alcohols proceeds similarly to hydration, yielding ethylene glycol ethers. wikipedia.org It is typically catalyzed by an acid or an alkali. wikipedia.orgugr.es In alkaline catalysis, the alcohol is first converted to a more nucleophilic alkoxide ion, which then attacks the this compound ring. This initiates a polymerization-like process where multiple this compound units can add sequentially, forming a polyether chain attached to the original alcohol molecule.

Reaction Conditions: Reactions with lower alcohols often require more severe conditions, such as heating to 160°C and pressurizing to 3 MPa, compared to the reaction with water. wikipedia.org The synthesis of surfactants from fatty alcohols is often carried out in the presence of catalysts like sodium metal, sodium hydroxide, or boron trifluoride. wikipedia.org

Formation of Polyether Polyols and Complex Polymeric Structures

Polyether Polyols: Polyether polyols are key components in the production of polyurethanes. lecronchem.com They are synthesized by the ring-opening polymerization of epoxides, such as this compound and propylene oxide, onto a multifunctional initiator. lecronchem.comeconic-technologies.com

Synthesis: The process begins with an initiator molecule that contains multiple active hydrogen atoms, such as glycerol, pentaerythritol, or sorbitol. acs.orglecronchem.com This initiator dictates the functionality (i.e., the number of hydroxyl groups) of the final polyol. lecronchem.com Epoxide monomers are then added to the initiator in the presence of a catalyst, which can be an alkaline substance like potassium hydroxide or, more commonly for high-performance polyols, a double metal cyanide (DMC) catalyst. sabtechmachine.comlecronchem.com

Structure and Properties: The properties of the resulting polyether polyol can be precisely tailored. Using only this compound results in a hydrophilic polyol. Often, a mixture of this compound and propylene oxide is used to control the hydrophilic-lipophilic balance and the reactivity of the hydroxyl groups. lecronchem.comgoogle.com For example, polyols with a high this compound content (>70 wt.%) are used for producing soft and viscoelastic polyurethane foams. google.com The structure can be a random copolymer or a block copolymer structure, often with a terminal block of this compound to create more reactive primary hydroxyl groups. google.com

Complex Polymeric Structures: The versatility of this compound chemistry allows for the creation of more complex, non-linear polymer architectures.

Hyperbranched Polymers: These are highly branched, three-dimensional polymers. Hyperbranched poly(ethylene glycol)s can be synthesized through various strategies, offering alternatives to linear PEG with unique properties. acs.org

Dendrimer-like Polyethers: These are perfectly branched, monodisperse macromolecules. The controlled, stepwise reaction of this compound or its derivatives can be used to build these highly complex structures. acs.org

Graft Copolymers: this compound can be grafted from a polymer backbone containing initiating sites. For example, using a phosphazene base, this compound can be directly grafted from the secondary amide units of poly(N-isopropylacrylamide) (PNIPAM) to create well-defined, thermoresponsive graft copolymers. mpg.de

Computational and Theoretical Chemistry of Ethylene Oxide

Molecular Dynamics (MD) Simulations of Ethylene (B1197577) Oxide Systems

Molecular dynamics simulations are a computational method used to study the physical movements of atoms and molecules. While often applied to larger systems like polymers, MD simulations provide valuable insights into the dynamic behavior of systems containing ethylene oxide units.

MD simulations of crystalline poly(this compound) (PEO) have been performed to understand its structure and dynamics. aip.org These simulations, which model a system of multiple polymer chains, have been validated by comparing the results with experimental data from X-ray powder diffractograms. aip.org Such studies are crucial for understanding the properties of PEO-based materials, which are widely used as solid polymer electrolytes. aip.org

Atomistic MD simulations have also been used to study PEO in its molten state, with the results showing excellent agreement with data from quasielastic neutron scattering experiments. aip.org These simulations can reveal details about the motion of hydrogen atoms and the applicability of theoretical models like the Rouse model to describe the polymer dynamics. aip.org Furthermore, MD simulations have been employed to investigate the behavior of PEO chains grafted onto silica (B1680970) surfaces and immersed in a melt of free PEO chains, providing insights into surface wetting and interactions. acs.org The effect of nanoscale confinement on the dynamics of PEO has also been explored, revealing that confinement leads to a coexistence of fast and slow segmental relaxations. scilit.com

Microkinetic Modeling (MKM) for Catalytic Processes

The catalytic oxidation of ethylene to this compound over silver catalysts is a classic system that has been extensively studied using microkinetic modeling. researchgate.netosti.govresearchgate.net These models are typically based on a reaction mechanism where ethylene and oxygen adsorb on the catalyst surface and react to form an oxametallacycle intermediate. researchgate.net This intermediate is common to the formation of this compound as well as the complete combustion to carbon dioxide and water. researchgate.net

A detailed microkinetic model can reproduce experimental observations such as heats of adsorption, temperature-programmed desorption spectra, and reaction rates under various conditions. researchgate.net By simulating the kinetics of epoxidation and combustion reactions, these models can successfully predict selectivity, apparent activation energies, and reaction orders. researchgate.net

Spectroscopic and Electronic Structure Correlations (e.g., Electron Momentum Spectroscopy)zenodo.org

Electron Momentum Spectroscopy (EMS) is a powerful technique for investigating the electronic structure of atoms and molecules, providing valuable data on orbital momentum distributions. Studies on this compound (C₂H₄O) using EMS have offered significant insights into its complete valence electronic structure.

Research has successfully measured the orbital momentum distributions for the entire valence electronic structure of this compound. These experimental findings have been compared with theoretical momentum distributions calculated using the plane wave impulse approximation (PWIA) model for the reaction mechanism, in conjunction with density functional theory (DFT) for the wavefunction. Various basis sets at the local density approximation (LDA) level, as well as those incorporating nonlocal correlation functional corrections, have been utilized in these theoretical calculations.

The binding energy spectra of this compound have been measured over a range of 3-39 eV. Through a least-squares fitting process assuming Gaussian profiles for the spectral peaks, the momentum distributions for the respective valence orbitals have been derived.

Detailed Research Findings

Previous photoelectron spectroscopy (PES) studies using He(I) radiation identified and measured the binding energies of six outer valence orbitals: 2b₂, 4a₁, 2b₁, 1a₂, 3a₁, and 1b₂. However, EMS has extended this understanding to include the inner valence orbitals (1b₁, 2a₁, and 1a₁).

Theoretical calculations, such as those using a double-zeta quality Hartree-Fock (HF) wavefunction and the third-order algebraic diagrammatic construction (ADC(3)) Green function method, have provided calculated binding energies and spectroscopic factors for all valence orbitals.

The table below presents a comparison of experimental binding energies determined by PES with theoretical values obtained from ADC(3) calculations.

OrbitalExperimental Binding Energy (eV) - PESTheoretical Binding Energy (eV) - ADC(3)
2b₂10.7110.58
4a₁11.8311.72
2b₁13.613.51
1a₂13.813.72
3a₁14.414.33
1b₂16.816.71
1b₁-20.35
2a₁-25.89
1a₁-34.45

The experimental momentum distributions obtained from EMS studies show varying degrees of agreement with the theoretical distributions calculated using DFT. For some orbitals, the theoretical models accurately predict the experimental results, while for others, discrepancies suggest the need for more sophisticated theoretical treatments. These comparisons are crucial for refining the theoretical models used to describe the electronic structure and chemical bonding in strained ring molecules like this compound.

The correlation between the experimental spectroscopic data and theoretical calculations provides a detailed picture of the molecular orbitals, including their symmetry and spatial characteristics. This information is fundamental to understanding the reactivity and properties of this compound.

Advanced Analytical and Characterization Methodologies in Ethylene Oxide Research

Spectroscopic Techniques for In-situ Reaction Monitoring

In-situ spectroscopic methods are indispensable for observing chemical reactions as they occur, providing real-time data on the formation and consumption of various species. This allows for a deeper understanding of reaction kinetics and pathways.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of chemical reactions involving ethylene (B1197577) oxide. mt.com It works by detecting the vibrational frequencies of molecules, which are unique to their structure. mt.com This method is widely used in both academic and industrial research to understand reaction kinetics, mechanisms, and pathways. mt.com

In the context of ethylene oxide, FTIR has been instrumental in studying its cycloaddition reaction with carbon dioxide to form ethylene carbonate. mdpi.comunito.it Researchers can monitor the reaction in real-time by placing a thin film of the catalyst on an IR transparent plate within a specialized cell. unito.it By introducing this compound and carbon dioxide, the evolution of ethylene carbonate can be tracked by the appearance of its characteristic infrared absorption bands. unito.it For instance, in a study using a ZIF-8 catalyst, the onset time for ethylene carbonate formation was observed after 80 minutes under mild conditions (40 °C and 750 mbar). mdpi.com

FTIR is also used to study the adsorption and decomposition of this compound on catalyst surfaces. For example, studies on CeO2 surfaces have used in-situ FTIR to observe the formation of adsorbed propylene (B89431) oxide from the reaction of propylene with adsorbed peroxide species. aip.org The disappearance of peroxide vibrational features and the simultaneous appearance of a sharp IR mode for the ring deformation of propylene oxide provide direct evidence for the reaction mechanism. aip.org

Application of FTIR in this compound Research Key Findings Reference
Cycloaddition of CO2 to this compoundMonitored the formation of ethylene carbonate in real-time. mdpi.comunito.it
Catalysis with ZIF-8Determined the onset time for ethylene carbonate formation to be 80 minutes. mdpi.com
Propylene Epoxidation on CeO2Observed the reaction between gas-phase propylene and adsorbed peroxide species. aip.org

High-Resolution Electron Energy Loss Spectroscopy (HREELS) is a surface-sensitive technique used to study the vibrational modes of molecules adsorbed on solid surfaces. It has been employed to investigate the adsorption and reaction of this compound on various metal surfaces, providing insights into the orientation and bonding of the adsorbate.

Studies on Pt(111) surfaces using HREELS have shown that this compound adsorbs molecularly at low temperatures (90 K) with its C2 axis normal to the surface. princeton.edu The vibrational frequencies observed are only slightly shifted from those of condensed-phase this compound, indicating a weak interaction with the surface. princeton.edu Upon heating, the this compound desorbs without significant decomposition. princeton.edu This is in contrast to earlier studies that suggested significant decomposition. capes.gov.br

On oxygen-covered Ag(111), HREELS has been used in conjunction with other techniques to study the adsorption of ethylene. osti.gov These studies report that ethylene adsorbs molecularly on oxygen-covered Ag(111) with the C=C bond parallel to the surface. osti.gov This information is crucial for understanding the initial steps of the ethylene epoxidation reaction.

System Studied with HREELS Key Findings Reference
This compound on Pt(111)Molecular adsorption at 90 K with C2 axis normal to the surface; no significant decomposition upon heating. princeton.edu
Ethylene on Oxygen-Covered Ag(111)Molecular adsorption with the C=C bond parallel to the catalyst surface. osti.gov

X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the electronic structure and local coordination environment of atoms in a material. It is particularly useful for in-situ studies of catalysts under reaction conditions. In this compound research, XAS, including X-ray Absorption Near Edge Structure (XANES), has been pivotal in characterizing the active oxygen species on silver catalysts.

In-situ XANES studies of silver catalysts during the ethylene epoxidation reaction have helped to identify the nature of the oxygen species responsible for the formation of this compound. mpg.de By monitoring the O K-edge XAS spectrum, researchers have identified a broad signal attributed to "electrophilic" oxygen, which is believed to be the active species for epoxidation. mpg.de The absence of features typical for molecular oxygen suggests that the active species is atomic in nature. mpg.de These studies are significant because they provide insight into the catalyst's state under high-pressure conditions where this compound is produced. mpg.de

XAS Application in this compound Catalysis Key Findings Reference
In-situ Monitoring of O K-edge on SilverIdentified a broad signal attributed to "electrophilic" oxygen as the active species for epoxidation. mpg.de
Characterization of Oxygen SpeciesThe absence of molecular oxygen signals suggests the active species is atomic. mpg.de

Chromatographic Methods for Product and Intermediate Analysis

Chromatographic techniques are essential for separating and quantifying the components of a mixture. In this compound research, gas chromatography is the primary method for analyzing reaction products and intermediates.

Gas chromatography (GC) is a versatile analytical technique used for the separation and quantification of volatile compounds. nih.gov In the context of this compound, GC is widely used to analyze the products of its synthesis and subsequent reactions. cdnsciencepub.com A single GC analysis can be used for the detection and quantitation of this compound and its major reaction products, such as 2-chloroethanol (B45725) and ethylene glycol. nih.gov

Different types of columns and detectors can be employed depending on the specific application. For instance, a DB-Wax column can be used with split injections for samples in dimethylformamide or water. nih.gov The choice of detector is also critical. A Flame Ionization Detector (FID) is commonly used for organic compounds, while an Electron Capture Detector (ECD) is highly sensitive to halogenated compounds. In some applications, a mass selective detector (MSD) is used for its high selectivity, which helps to eliminate interference from other components. publisso.de

GC has been applied to the analysis of this compound in various matrices, including workplace air and food products. publisso.deeurl-pesticides.euchromatographyonline.com For workplace air monitoring, this compound is often adsorbed onto activated charcoal, desorbed with a solvent, and then analyzed by GC-MSD after derivatization. publisso.de In food analysis, methods like QuEChERS and QuOil have been developed for the simultaneous analysis of this compound and 2-chloroethanol in oily seeds using GC-MS/MS. eurl-pesticides.eu

GC Application Methodology Detectors Used Reference
Analysis of this compound and Reaction ProductsCapillary GC with DB-Wax columns.FID, ECD nih.gov
Quantitative Analysis of Catalytic Oxidation ProductsTwo-stage GC.Not specified cdnsciencepub.com
Workplace Air MonitoringAdsorption on activated charcoal, solvent desorption, derivatization, GC-MSD analysis.MSD publisso.de
Analysis in Food (Oily Seeds)QuEChERS and QuOil extraction methods with GC-MS/MS.MS/MS eurl-pesticides.euchromatographyonline.com

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) is a key thermal analysis method used in this compound research.

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine thermal properties such as glass transition temperature (Tg), melting temperature (Tm), and enthalpy of reactions. deakin.edu.au In the study of aqueous this compound solutions, DSC has been used to investigate thermal runaway behavior. researchgate.net Nonisothermal DSC tests can determine the exothermic onset temperature and the enthalpy of decomposition, which are crucial parameters for process safety. researchgate.net For example, one study determined the exothermic onset temperature for an aqueous this compound solution to be 91.6 °C at a heating rate of 4 °C min⁻¹. researchgate.net

DSC is also employed to study the miscibility and phase behavior of polymer blends containing poly(this compound) (PEO). deakin.edu.aunih.gov For instance, in blends of PEO with phenolphthalein (B1677637) poly(ether ether sulfone), a single, composition-dependent glass transition temperature observed by DSC indicated that the polymers were miscible. deakin.edu.au DSC can also be used to investigate temperature-induced phase separation in such blends. deakin.edu.au

DSC Application Key Parameters Determined Reference
Thermal Hazard Study of Aqueous this compoundExothermic onset temperature, enthalpy of decomposition. researchgate.net
Miscibility of Poly(this compound) BlendsGlass transition temperature, phase separation behavior. deakin.edu.au
Interaction with Lipid BilayersTemperature-induced structural changes in PEO-PPO-PEO copolymer and lipid mixtures. nih.gov
Poly(this compound)/Carbopol BlendsMiscibility, interaction, and thermal degradation behavior. capes.gov.br
PEO(LiCF3SO3)x Complex ElectrolyteEquilibrium diagram of coexisting phases. journaldephysique.org

Microscopy and Imaging for Catalyst Characterization (e.g., SEM, HAADF-STEM)

The characterization of catalysts used in this compound production is crucial for understanding their performance and for the development of more efficient and selective catalysts. ntnu.no Scanning Electron Microscopy (SEM) and High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) are powerful techniques that provide detailed information about the physical and chemical properties of these catalysts. acs.org

Scanning Electron Microscopy (SEM)

For instance, studies have used SEM to observe distinct changes in catalyst morphology, which in turn affect the number of available reaction sites. ntnu.no By providing high-resolution images of the catalyst's surface, SEM helps researchers correlate the physical structure of the catalyst with its catalytic activity and selectivity. researchgate.net

Key Information from SEM:

Morphology: Provides images of the catalyst's surface features. researchgate.net

Particle Size and Distribution: Helps determine the size and dispersion of active metal particles. rsc.org

Elemental Composition: When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can provide elemental analysis of the catalyst surface. rsc.org

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM)

HAADF-STEM is an advanced imaging technique that offers atomic-resolution insights into the catalyst's structure. mdpi.com In this method, a focused electron beam is transmitted through a thin sample, and electrons scattered at high angles are collected by an annular detector. jeol.com The resulting image contrast is highly sensitive to the atomic number (Z-contrast) of the elements in the sample, with heavier atoms appearing brighter. jeol.comnih.gov

This makes HAADF-STEM particularly useful for studying multicomponent catalysts, such as the MoVNbTeO system, where it can distinguish between different metal atoms and reveal their distribution within the catalyst structure. acs.org For silver-based this compound catalysts, HAADF-STEM can be used to image individual silver nanoparticles and even single atoms, providing precise information about their size, shape, and location on the support. acs.org This level of detail is critical for understanding how promoters and other additives are incorporated into the catalyst and how they influence its performance. ntnu.no

Key Information from HAADF-STEM:

Atomic-Resolution Imaging: Allows for the direct visualization of atomic columns in the catalyst. mdpi.com

Z-Contrast Imaging: Differentiates elements based on their atomic number, enabling elemental mapping at the nanoscale. jeol.comnih.gov

Structural and Compositional Variations: Reveals detailed information about the catalyst's crystal structure and any variations in its composition. acs.org

Interactive Table: Comparison of SEM and HAADF-STEM for Catalyst Characterization

FeatureScanning Electron Microscopy (SEM)High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM)
Primary InformationSurface morphology, topography, particle size (micron to nano scale)Atomic-resolution structure, elemental composition (Z-contrast)
ResolutionTypically nanometer to micron scaleSub-nanometer to atomic scale
Imaging PrincipleDetects secondary and backscattered electrons from the sample surfaceDetects transmitted electrons scattered at high angles
Sample PreparationRelatively simple, sample sprinkled on a stubRequires very thin samples (electron transparent)
Key Application in EO CatalysisCharacterizing overall catalyst morphology and Ag particle distributionImaging individual Ag nanoparticles and promoter atoms, determining elemental distribution at the nanoscale

Temperature Programmed Desorption (TPD) for Surface Interaction Studies

Temperature Programmed Desorption (TPD) is a powerful surface science technique used to study the interactions between adsorbed molecules and a solid surface, such as a catalyst. iitm.ac.in In a TPD experiment, a gas is adsorbed onto the catalyst surface at a specific temperature. The temperature of the catalyst is then increased at a controlled rate, and the molecules that desorb from the surface are detected, typically by a mass spectrometer. princeton.edu The resulting TPD spectrum, a plot of the desorption rate versus temperature, provides valuable information about the strength and nature of the surface-adsorbate bond. iitm.ac.in

The temperature at which a molecule desorbs is related to its desorption activation energy, which is a measure of how strongly it is bound to the surface. researchgate.netprinceton.edu Different adsorption sites on a catalyst surface (e.g., terraces, steps, defects) can have different binding energies, leading to multiple peaks in the TPD spectrum. researchgate.netacs.org

In the context of this compound research, TPD is used to investigate the adsorption and desorption of reactants, intermediates, and products on the catalyst surface. For example, TPD studies on silver catalysts have been instrumental in understanding the interaction of ethylene and oxygen with the silver surface, which is fundamental to the epoxidation reaction. acs.orgosti.gov

Research Findings from TPD Studies:

This compound Adsorption on Gold Surfaces: TPD studies on a Au(211) stepped surface showed that this compound desorbs molecularly. researchgate.netacs.org Desorption peaks were observed at 115 K (multilayer), 140 K (terrace sites), and 170 K (step sites). researchgate.netacs.org The desorption activation energies were estimated to be 8.4 kcal/mol for terrace sites and 10.3 kcal/mol for step sites. researchgate.netacs.orgnih.gov

This compound Adsorption on Platinum Alloys: On Pt-Sn alloy surfaces, this compound also desorbs molecularly, with desorption peaks appearing around 190-198 K at low coverages. princeton.edu The estimated desorption activation energies ranged from 9.7 to 12.1 kcal/mol, depending on the surface coverage. princeton.edu

Secondary Reactions of this compound: TPD, in conjunction with other techniques, has helped to elucidate the secondary reactions of this compound on silver catalysts. researchgate.net These include isomerization to acetaldehyde (B116499) and decomposition. researchgate.net TPD can help identify the surface species involved in these subsequent reactions. researchgate.net

By providing quantitative data on adsorption energies and identifying different binding states, TPD contributes significantly to building a detailed picture of the surface chemistry occurring during ethylene epoxidation. This knowledge is crucial for designing catalysts with improved selectivity by, for example, modifying the surface to favor the desired reaction pathway over unwanted side reactions.

Interactive Table: TPD Desorption Data for this compound on Different Surfaces

SurfaceAdsorption SiteDesorption Peak Temperature (K)Desorption Activation Energy (kcal/mol)Reference
Au(211)Multilayer115N/A researchgate.netacs.org
Terrace Sites1408.4 researchgate.netacs.orgnih.gov
Step Sites17010.3 researchgate.netacs.orgnih.gov
Pt-Sn AlloyLow Coverage190 - 1989.7 - 12.1 princeton.edu
Saturation Coverage160

Environmental Chemistry and Degradation Pathways of Ethylene Oxide

Atmospheric Fate and Transformation Mechanisms

Once released into the atmosphere, ethylene (B1197577) oxide is subject to several degradation processes that determine its persistence and potential impact. canada.caitrcweb.org The primary mechanism for its removal from the air is through chemical reactions, particularly with photochemically generated hydroxyl radicals. canada.canih.gov

Oxidation by Hydroxyl Radicals and Free-Radical Chemistry

The most significant atmospheric degradation pathway for ethylene oxide is its reaction with hydroxyl radicals (•OH). itrcweb.orgcdc.gov This oxidation process is initiated by the abstraction of a hydrogen atom from the this compound molecule by a hydroxyl radical, leading to the formation of a water molecule and an this compound radical. This initial step triggers a cascade of free-radical reactions. The rate of this reaction is a critical factor in determining the atmospheric lifetime of this compound. cdc.gov

Photodegradation Pathways and Kinetics

While direct photolysis (degradation by sunlight) of this compound is not a significant removal process, its reaction with hydroxyl radicals is a key component of its photochemical degradation. nih.gov The kinetics of this reaction are influenced by factors such as the concentration of hydroxyl radicals, which can vary depending on the time of day, season, and levels of other atmospheric pollutants. inchem.org Some research also points to ultraviolet-catalyzed oxidation, in the presence of oxygen and nitrogen dioxide, as a potential contributor to its atmospheric degradation. cdc.gov The degradation of this compound in the atmosphere is considered to be relatively slow. ugr.es

Atmospheric Half-Life Determination and Variability

The atmospheric half-life of this compound, which is the time it takes for half of the initial amount to degrade, is highly variable. cdc.gov Estimates range widely, from as short as 38 days to as long as 382 days. canada.ca Some studies suggest a range of 69 to 149 days, while others estimate it to be between 2 to 5 months. itrcweb.orgcdc.govepa.govepa.gov One study calculated a half-life of 211 days, assuming an ambient hydroxyl radical concentration of 5 x 10^5 radicals/cm³. nih.gov This variability is largely due to fluctuations in the concentration of hydroxyl radicals in the atmosphere. inchem.org

Identification of Atmospheric Transformation Products

The oxidation of this compound in the atmosphere leads to the formation of several transformation products. The primary products resulting from the reaction with hydroxyl radicals are believed to be simpler molecules such as carbon dioxide and water. itrcweb.org Research by Bogan and Hand (1978) identified hydrogen, water, carbon monoxide, carbon dioxide, and formaldehyde (B43269) as the final products of this compound oxidation. cdc.gov

Aquatic Environmental Fate and Degradation Mechanisms

When released into water, this compound undergoes different degradation processes compared to its atmospheric fate. It is susceptible to evaporation, hydrolysis, and biodegradation. canada.ca

Hydrolysis Kinetics and Product Formation

Hydrolysis is a key degradation pathway for this compound in aquatic environments. cdc.govinchem.org In this reaction, this compound reacts with water to form ethylene glycol. wikipedia.org In saltwater, the reaction can also produce ethylene chlorohydrin. inchem.org The rate of hydrolysis is influenced by pH and temperature. The hydrolysis half-life of this compound in freshwater has been estimated to be between 12 to 14 days. epa.govinchem.org In saltwater, the half-life is slightly shorter, estimated at 9 to 11 days. inchem.org The hydrolysis half-lives for soil and groundwater are estimated to be between 10.5 and 11.9 days. canada.cainchem.org

Reaction with Anions and Halogenated By-products

In aqueous environments, this compound is susceptible to reactions with various anions, which can lead to the formation of halogenated by-products, particularly in saline or brackish waters. The presence of chloride ions (Cl-), for instance, facilitates the formation of 2-chloroethanol (B45725), a toxic and more persistent compound than this compound itself. nih.goviarc.fr This reaction is significant in saltwater, where the half-life of this compound is considerably shorter than in freshwater due to the higher concentration of chloride ions. nih.goviarc.fr The half-life of this compound in freshwater (pH 7, 25°C) is approximately two weeks, whereas in saltwater it is reduced to about four days. nih.goviarc.fr Similarly, reactions with other halide ions, such as bromide, can occur, leading to the formation of corresponding haloalcohols like 2-bromoethanol. iarc.fr The reaction with carbonate anions is also possible. nih.goviarc.fr

The formation of these halogenated by-products is a critical aspect of this compound's environmental fate, as they often exhibit greater toxicity and persistence. For example, 2-chloroethanol is a known toxic substance. The rate of these reactions is influenced by factors such as pH, temperature, and the concentration of the respective anions.

Halogenated By-product Formation from this compound in Water

AnionBy-productEnvironmental Significance
Chloride (Cl⁻)2-chloroethanolToxic and more persistent than this compound. nih.goviarc.fr
Bromide (Br⁻)2-bromoethanolToxic halogenated alcohol. iarc.fr
Carbonate (CO₃²⁻)Can react with this compound. nih.goviarc.fr

Biodegradation Pathways in Aqueous Systems (Aerobic and Anaerobic)

The biodegradation of this compound in aquatic environments can proceed under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, although the rates and pathways differ significantly.

Aerobic Biodegradation:

Under aerobic conditions, microorganisms can utilize this compound as a carbon and energy source. The primary pathway involves the enzymatic hydrolysis of this compound to ethylene glycol. cdc.govcanada.ca This initial step is often the rate-limiting one. Subsequently, ethylene glycol is further metabolized to simpler compounds like carbon dioxide and water. cdc.gov The aerobic biodegradation half-life of this compound has been estimated to be around 20 days in a biological oxygen demand (BOD) test. cdc.govcanada.ca However, in a well-acclimated biological waste treatment system, the degradation rate is expected to be much faster. canada.ca

Anaerobic Biodegradation:

Anaerobic biodegradation of this compound is a slower process compared to its aerobic counterpart. canada.cawho.int It involves a consortium of different types of microorganisms that work in concert to break down the compound in the absence of oxygen. mdpi.com The estimated anaerobic biodegradation half-life for this compound in water ranges from 4 to 24 months. canada.ca The end products of anaerobic degradation typically include methane (B114726) and carbon dioxide. miljodirektoratet.no

Comparison of Aerobic and Anaerobic Biodegradation of this compound

ConditionPrimary PathwayEstimated Half-lifeEnd Products
Aerobic Enzymatic hydrolysis to ethylene glycol~20 days to 6 months cdc.govcanada.caCarbon dioxide, Water cdc.gov
Anaerobic Multi-step microbial degradation4 to 24 months canada.caMethane, Carbon dioxide miljodirektoratet.no

Application of Advanced Oxidation Processes (AOPs) for Abatement

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods used to remove organic pollutants from water and air by generating highly reactive hydroxyl radicals (•OH). mdpi.comresearchgate.netresearchgate.net These radicals are powerful, non-selective oxidizing agents that can effectively degrade a wide range of organic compounds, including this compound, into less harmful substances like carbon dioxide and water. cdc.govmdpi.com

Several AOPs have shown potential for the abatement of this compound. These include:

Ozone-based AOPs (O₃/H₂O₂): The combination of ozone (O₃) and hydrogen peroxide (H₂O₂) generates hydroxyl radicals, leading to the oxidation of this compound. au.dk

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide by ultraviolet (UV) light to produce hydroxyl radicals. researchgate.net

Photocatalysis (UV/TiO₂): In this method, a semiconductor catalyst like titanium dioxide (TiO₂) is irradiated with UV light, which generates electron-hole pairs that react with water to form hydroxyl radicals. au.dk

AOPs are considered a promising technology for treating this compound emissions, particularly from industrial sources, due to their high efficiency and ability to handle a broad spectrum of contaminants. au.dkbohrium.com However, the practical application and optimization of these processes for this compound abatement require further research to address factors like cost, energy consumption, and the potential formation of by-products. researchgate.net

Terrestrial Environmental Fate and Interactions

Volatilization and Leaching Processes in Soil

Once released into the soil, the fate of this compound is governed by two primary physical processes: volatilization and leaching.

Volatilization: Due to its high vapor pressure and low boiling point, this compound readily volatilizes from the soil surface into the atmosphere. cdc.govcanada.ca This process is a significant pathway for its removal from the terrestrial environment. canada.ca A spill of this compound on soil will result in a large portion evaporating quickly. canada.ca

Leaching: this compound is miscible in water, giving it the potential to leach through the soil profile and into groundwater. cdc.govcanada.ca The extent of leaching is influenced by soil type, moisture content, and the rate of volatilization. nih.gov Clay soils, with their lower hydraulic conductivity, tend to exhibit less leaching compared to sandy soils. nih.gov

The interplay between volatilization and leaching determines the residence time and potential for groundwater contamination by this compound in soil. cdc.govcanada.cacdc.gov

Sorption and Reaction with Mineral Surfaces

The interaction of this compound with soil mineral surfaces is another important factor influencing its environmental fate. Soil minerals, such as clays (B1170129) and metal oxides, possess reactive surfaces that can adsorb and react with organic compounds.

While specific data on this compound sorption to mineral surfaces is limited, it is expected to react with these surfaces. cdc.gov The hydroxyl groups present on the surfaces of minerals like silica (B1680970) and alumina (B75360) can participate in reactions. osu.eduacs.org For instance, studies on the related compound ethylene glycol have shown that it can form hydrogen bonds with the silanol (B1196071) groups on silica surfaces. osu.eduacs.org Poly(this compound) has been shown to adsorb onto kaolinite (B1170537) surfaces primarily through hydrogen bonding between the ether oxygen and surface hydroxyl groups. icm.edu.pljournalssystem.com Given its reactive epoxide ring, this compound can likely undergo similar interactions, potentially leading to its transformation and immobilization in the soil matrix. The presence of water and the hydrophilic or hydrophobic nature of the mineral surfaces play a significant role in these adsorption processes. osu.eduacs.org

Microbial Metabolism and Biogenic Production in Soil Environments

Microorganisms in the soil play a dual role in the environmental cycle of this compound: they can both degrade it and, in some cases, produce it.

Microbial Metabolism: Soil microorganisms are capable of metabolizing this compound, using it as a source of carbon. cdc.govnasa.gov This biodegradation is a key process for the natural attenuation of this compound in soil. annualreviews.org The rate of microbial degradation is influenced by factors such as soil temperature, moisture, and the availability of other nutrients. annualreviews.org Higher temperatures generally lead to increased microbial activity and faster degradation rates. annualreviews.org

Biogenic Production: this compound can be produced naturally in soil environments through the microbial metabolism of ethylene. itrcweb.orgtandfonline.com Ethylene itself is a plant hormone and is also produced by soil bacteria. tandfonline.com Under certain conditions, particularly in water-logged or anaerobic soils, microbial activity can lead to the formation of ethylene, which can then be oxidized to this compound. annualreviews.orgitrcweb.org It has been observed to emanate from water-logged soil, manure, and sewage sludge. cdc.govitrcweb.org

The balance between microbial degradation and biogenic production influences the ambient concentrations of this compound in soil environments. annualreviews.org

Modeling and Predictive Studies of Environmental Transport and Transformation

Modeling and predictive studies are crucial tools for understanding the environmental fate of this compound (EtO). These models simulate how EtO moves through and breaks down in different environmental compartments, such as air, water, and soil. By integrating data on the chemical's physical properties, degradation rates, and environmental conditions, these studies provide valuable estimates of its concentration and persistence in the environment.

Various models, from simple screening-level calculations to complex multimedia fugacity models, have been employed to predict the environmental distribution of this compound. These models are essential for regulatory agencies and researchers to assess potential exposure risks and develop effective environmental management strategies.

Atmospheric Transport and Transformation Modeling

The primary route of this compound into the environment is through atmospheric emissions. itrcweb.org Consequently, significant modeling efforts have focused on its transport and fate in the air.

Dispersion Models: Computer models like the Gaussian dispersion model AERMOD are used to predict EtO concentrations downwind from emission sources. cdc.gov These models incorporate data on emission rates, stack height, and meteorological conditions to estimate air concentrations at various distances from a facility. cdc.govepa.gov For instance, the US Environmental Protection Agency (USEPA) has utilized air quality simulation modeling to identify potential health risks from long-term exposure to EtO emissions from commercial sterilization facilities. nj.gov While these models provide broad community-wide estimates, they are considered more effective for assessing long-term residential risk than air monitoring, which only provides data for a specific location. epa.gov

Degradation Pathways: The main degradation pathway for EtO in the atmosphere is its reaction with photochemically produced hydroxyl radicals. itrcweb.orgcanada.ca The estimated atmospheric half-life for this reaction varies, with ranges cited from 38 to 382 days, and more specifically between 2 to 5 months. itrcweb.orgcdc.govcanada.ca Some models estimate the atmospheric half-life to be between 15-18 days in summer and 150-180 days in winter, reflecting the influence of temperature and hydroxyl radical concentrations. lyondellbasell.com

Fugacity Modeling for Multimedia Environmental Distribution

A study using a Level III fugacity model for a densely populated region in southern Ontario, Canada, estimated the distribution of this compound across various environmental media. canada.ca Another study utilized a Level III fugacity-based model to calculate environmental compartment concentrations of EtO across six different climatic scenarios in the United States. nih.gov This research developed a conceptual model where EtO diffuses into the air, partitions between environmental compartments, is transported by advection, and undergoes degradation within each compartment. nih.gov

The results from these models consistently show that the majority of released this compound is expected to reside in the atmosphere due to its high vapor pressure and that significant transfer to other environmental compartments is unlikely. canada.ca

Predictive Models for Aquatic and Soil Environments

While air is the primary medium for EtO transport, models have also been developed to predict its behavior in water and soil.

Aquatic Fate: In aquatic systems, this compound is subject to volatilization, hydrolysis, and biodegradation. canada.ca Predictive models estimate the half-life for volatilization from water to be approximately one hour. cdc.govcanada.ca The hydrolysis half-life is estimated to be between 12 and 14 days. canada.cawho.int Biodegradation is also a significant removal process, with aerobic biodegradation half-lives ranging from 20 days to 6 months. canada.ca The US EPA provides publicly available models like EPI Suite™ to simulate the environmental fate and transport of chemicals in water. lyondellbasell.com

Soil Fate: In soil, this compound is expected to either volatilize rapidly or be leached due to its high water solubility. canada.ca The hydrolysis half-life in soil and groundwater is estimated to be between 10.5 and 11.9 days. canada.ca Because of its physical and chemical properties, EtO is not expected to be strongly sorbed by soil or sediment. canada.ca

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are used to predict the toxicological and environmental fate properties of chemicals based on their molecular structure. Expert systems like MetabolExpert and HazardExpert have been applied to predict the environmental hazards of this compound and its metabolites. researchgate.net

One study used MetabolExpert to generate a metabolic tree for this compound, and then HazardExpert was used to predict the toxicity of EtO and its 24 metabolites. researchgate.net The results indicated that this compound is highly toxic, while most of its metabolites are predicted to be essentially harmless to the environment. researchgate.net

Research Findings from Modeling Studies

Modeling studies have produced key data on the predicted environmental behavior of this compound.

Table 1: Predicted Environmental Half-Lives of this compound from Modeling Studies

Environmental CompartmentProcessPredicted Half-LifeSource
AtmosphereReaction with Hydroxyl Radicals2 to 5 months itrcweb.orgcdc.gov
AtmosphereReaction with Hydroxyl Radicals38 to 382 days canada.ca
WaterVolatilization1 hour cdc.govcanada.ca
WaterHydrolysis12 to 14 days canada.cawho.int
WaterAerobic Biodegradation20 days to 6 months canada.ca
WaterAnaerobic Biodegradation4 months to 2 years canada.ca
Soil/GroundwaterHydrolysis10.5 to 11.9 days canada.ca
Wastewater TreatmentBiodegradation~20 days itrcweb.org

Table 2: Fugacity Modeling Results for this compound Distribution

ModelRegionKey FindingSource
ChemCAN Level IIISouthern Ontario, CanadaMost released this compound is expected to remain in the atmosphere. canada.caamericanchemistry.com
Level III Fugacity ModelUnited States (6 climatic scenarios)Calculated environmental compartment concentrations to assess regional-scale risks to wildlife. nih.gov

These predictive studies, while subject to the uncertainties inherent in modeling, provide a critical framework for understanding and managing the environmental risks associated with this compound. They highlight the importance of atmospheric emissions as the primary pathway of environmental concern and inform the development of regulations and control strategies.

Future Directions and Emerging Research Frontiers in Ethylene Oxide Chemistry

Development of Next-Generation Sustainable Catalysts

The cornerstone of ethylene (B1197577) oxide production, the catalyst, is the subject of intense research aimed at improving selectivity, reducing energy consumption, and minimizing environmental impact. catalysis.blog The traditional silver-based catalysts, while effective, are being re-engineered and novel alternatives are being explored to push the boundaries of efficiency. mdpi.com

Key developments in this area include:

Advanced Silver-Based Systems: Research continues to refine silver catalysts. The use of promoters such as chlorine and cesium significantly enhances catalytic performance. mdpi.com Chlorine, for instance, lowers the activation energy for ethylene oxide formation, thereby improving selectivity. mdpi.com Recent studies have shown that incorporating small amounts of nickel atoms into silver catalysts can boost production efficiency while potentially reducing or eliminating the need for chlorine, a toxic component in the traditional process. bioengineer.orgeuropeanpharmaceuticalreview.comsciencedaily.com This approach, based on the single-atom alloy concept, has demonstrated a 25% increase in selectivity for this compound. stle.org

Novel Catalyst Formulations: Scientists are venturing beyond traditional formulations. Innovations include nanostructured catalysts and bimetallic systems designed to enhance selectivity and lower energy requirements. catalysis.blog For example, Mn-N4 graphene catalysts have emerged as a promising alternative, exhibiting high selectivity through a mechanism involving a stable Mn=O species. mdpi.com Another area of investigation involves perovskite systems, such as Ag–SrFeO3, which have shown high efficiency in chemical looping epoxidation processes. mdpi.com

Sustainable and Bio-Based Catalysis: In line with the principles of green chemistry, there is a growing interest in catalysts that can operate under milder conditions or utilize renewable feedstocks. aidic.it Shell Catalysts & Technologies has developed catalysts like the S-889, which achieves 92% selectivity with bio-ethylene feed derived from ethanol (B145695). shell.com Electrocatalytic and photocatalytic routes are also being explored as potential pathways to achieve near-atom efficiency in this compound synthesis. mdpi.com

A comparative look at different catalytic systems highlights the ongoing evolution in this field:

Catalyst SystemKey FeaturesPerformance MetricsReference(s)
Silver with Promoters (e.g., Chlorine, Cesium) Lowers activation energy for EO formation; improves selectivity.Chlorine can lower the activation barrier by 20-56%. mdpi.com
Ag-Ni Single-Atom Alloys Reduces reliance on toxic chlorine; enhances efficiency.A 1:200 Ni:Ag ratio increases selectivity by 25%. bioengineer.orgeuropeanpharmaceuticalreview.comstle.org
Mn-N4 Graphene (Mn–N4GP) High selectivity via a stable Mn=O active species.Low energy barrier for EO formation (0.58 eV). mdpi.com
Ag–SrFeO3 (Perovskite) Used in chemical looping epoxidation (CLE); efficient oxygen transfer.Achieves 60% EO selectivity and 15% ethylene conversion. mdpi.com
Shell S-889 (for Bio-ethylene) High selectivity and stability with renewable feedstock.Achieved 92% selectivity. shell.com

Integration of Artificial Intelligence and Machine Learning in Reaction Design

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemical research, offering powerful platforms for optimizing complex processes like this compound synthesis. rsc.org These computational approaches can model intricate reaction dynamics and predict optimal conditions with a level of precision that is often unattainable through traditional experimental methods alone.

Key applications of AI and ML in this compound reaction design include:

Process Modeling and Optimization: AI-based models are being developed to correlate various operating parameters with reactor performance. For instance, a combination of Support Vector Regression (SVR) and Genetic Algorithms (GA) has been used to model and optimize industrial this compound reactors. researchgate.net Similarly, Artificial Neural Network (ANN) algorithms have been employed to model commercial reactors, using plant data to establish relationships between catalyst selectivity, temperature, and other variables like promoter and reactant concentrations. taylorfrancis.com

Predictive Maintenance and Control: Dynamic models incorporating AI can simulate long-term catalyst deactivation, allowing for predictive maintenance and optimized reactor operation over the catalyst's lifespan. acs.org A multilayer perceptron (MLP) neural network, a type of ANN, has been used to determine the optimal concentration of ethylene dichloride (EDC), a promoter, with simulation errors of less than 5%. researchgate.net

Autonomous Reactor Operation: The integration of ML with economic model predictive control (EMPC) frameworks is paving the way for autonomous chemical reactors. kaust.edu.sa Reinforcement learning (RL) agents can be used to estimate unknown model parameters online, allowing the system to continuously learn and adapt to achieve optimal performance safely and efficiently. kaust.edu.sa These advanced systems aim to perform control, optimization, and model correction in real-time. kaust.edu.sa

The following table summarizes some of the AI and ML approaches being applied to this compound production:

AI/ML TechniqueApplication in this compound ProductionKey FindingsReference(s)
Support Vector Regression (SVR) & Genetic Algorithm (GA) Modeling and optimization of industrial EO reactors.Can effectively correlate process data to maximize performance. researchgate.net
Artificial Neural Network (ANN) Modeling of commercial reactors to relate operating parameters to selectivity and temperature.Can find optimal promoter concentrations and predict catalyst performance. taylorfrancis.comacs.org
Multilayer Perceptron (MLP) Neural Network Determination of optimal ethylene dichloride (EDC) concentration.Maximum selectivity achieved in the range of 0.37–0.42 ppm of EDC. researchgate.net
Reinforcement Learning (RL) with Economic Model Predictive Control (EMPC) Enables autonomous operation by learning and optimizing reactor conditions in real-time.Aims for continuous online control, optimization, and model correction. kaust.edu.sa

Novel Reaction Pathways and Synthetic Strategies

Beyond optimizing the existing process, researchers are exploring fundamentally new ways to synthesize this compound, with a focus on sustainability, safety, and atom economy. These novel pathways often utilize different feedstocks or energy sources, representing a paradigm shift in production methodology.

Emerging synthetic strategies include:

Liquid-Phase Epoxidation (LPE): An alternative to the conventional gas-phase process, LPE offers the potential for higher selectivity and reduced CO2 emissions. mdpi.com One studied method uses a homogeneous methyltrioxorhenium (MTO) catalyst with hydrogen peroxide (H2O2) as the oxidant, demonstrating nearly 100% selectivity towards this compound. mdpi.com

Electrochemical Synthesis from Ethanol: A promising sustainable route involves the electrochemical oxidation of ethanol, a renewable substrate. nsf.gov This process converts ethanol to a 2-chloroethanol (B45725) intermediate, which then undergoes alkaline cyclization to form this compound within a single electrochemical cell. nsf.govdigitellinc.com This approach leverages renewable electricity and a bio-based feedstock, offering a potential net-zero emissions pathway. nsf.gov

Bio-Based Routes: The use of biomass-derived feedstocks is a key goal for a more sustainable chemical industry. kuleuven.be Glycolaldehyde, which can be obtained from carbohydrates, is being investigated as a bio-based structural analog to this compound. kuleuven.be Another approach involves a one-pot synthesis of bio-ethylene oxide directly from bio-ethanol, simplifying the current two-step process of converting bio-ethanol to bio-ethylene and then to the epoxide. aidic.it

CO2 as a Reactant: Innovative pathways are being developed that utilize captured carbon dioxide as a feedstock. The CO2EXIDE project, for example, aims to develop a technology for producing this compound from bio-based CO2. lu.lv The process involves the electrochemical conversion of CO2 to ethylene and water to hydrogen peroxide, which then react to form this compound. lu.lv Another strategy involves using CO2 as the reaction atmosphere for the hydration of this compound to monoethylene glycol, which can improve yields and selectivities at low water-to-epoxide ratios. rsc.org

Advanced Materials for this compound Capture and Conversion

The development of advanced materials for capturing and converting this compound is crucial for both environmental protection and process efficiency. These materials play a role in purification, emission control, and the utilization of this compound in downstream applications.

Research in this area is focused on:

Membrane-Based Separation: Poly(this compound) (PEO) itself is a key material in the development of membranes for CO2 capture, which is relevant to the purification stages of this compound production. rsc.org PEO-based membranes show potential due to the interaction between this compound units and CO2 molecules. rsc.org Strategies to enhance the performance of these membranes include creating copolymer membranes, cross-linked membranes, and mixed matrix membranes. rsc.org

Catalytic Converters for Emission Control: Advanced emission control systems, such as catalytic converters, are used to capture and destroy this compound before it is released into the atmosphere. azocleantech.com These systems are critical for minimizing the environmental footprint of production facilities.

Materials for CO2-Based Conversion: Researchers are developing catalyst materials that can utilize carbon dioxide to convert ethylene to this compound. eralberta.ca These catalysts, often based on metal oxides, are designed to remove oxygen from CO2 and transfer it to ethylene. eralberta.ca This approach not only produces this compound but also consumes a greenhouse gas in the process.

Polymer Electrolytes for Electrochemical Applications: In the context of electrochemical synthesis, advanced materials like cross-linked polymer electrolytes based on poly(this compound) are being studied. researchgate.net These materials are essential for ion transport in electrochemical cells and their properties are being investigated through molecular dynamics simulations to optimize performance. researchgate.net

Interdisciplinary Approaches to this compound Research

The complex challenges associated with modernizing this compound chemistry necessitate a highly interdisciplinary approach. Progress in this field is increasingly driven by collaborations that span traditional scientific and engineering disciplines.

Key areas of interdisciplinary synergy include:

Chemistry and Materials Science: The design of next-generation catalysts is a prime example of the synergy between chemistry and materials science. mdpi.com Chemists provide the fundamental understanding of reaction mechanisms, while materials scientists develop novel nanostructures, supports, and composite materials with tailored properties. catalysis.blogmdpi.com The development of single-atom alloy catalysts, for instance, required expertise in both surface chemistry and materials fabrication. bioengineer.orgeuropeanpharmaceuticalreview.com

Chemical Engineering and Data Science: The integration of AI and machine learning into reactor design and optimization represents a powerful partnership between chemical engineering and data science. taylorfrancis.combeilstein-journals.org Chemical engineers define the physical and chemical constraints of the system, while data scientists develop the algorithms and models to navigate the complex parameter space and identify optimal operating conditions. beilstein-journals.org

Biology and Engineering for Bio-Based Production: The shift towards renewable feedstocks brings together biologists, chemists, and engineers. aidic.itkuleuven.be Research into producing this compound from bio-ethanol or other carbohydrates involves expertise in metabolic engineering, biocatalysis, and the design of bioreactors. kuleuven.be

Electrochemistry and Chemical Engineering for Sustainable Synthesis: The development of electrochemical routes to this compound requires a close collaboration between electrochemists and chemical engineers. nsf.govacs.org This includes designing efficient electrocatalysts, developing stable electrolyte systems, and engineering electrochemical cells for large-scale production. nsf.gov

This collaborative spirit is essential for translating fundamental discoveries from the laboratory into commercially viable and sustainable technologies for this compound production.

Q & A

Q. Methodological Consideration :

  • Use gas chromatography (GC) with OV-1 or SPB-1 columns for purity analysis .
  • Thermodynamic modeling (e.g., Wilson package in ASPEN Plus) is recommended for vapor-liquid equilibrium studies .

How can analytical challenges in detecting trace this compound residues be addressed in environmental or biological samples?

This compound’s high volatility and low detection limits (≤1 ppm) necessitate specialized methods:

  • Sample Preparation : Avoid preservatives; store samples below 4°C with minimal headspace to prevent degradation .
  • Instrumentation : GC/MS with derivatization (e.g., conversion to 2-chloroethanol) improves sensitivity .
  • Validation : Use EPA Method 624.1 or SW-846-8260D for regulatory compliance .

Q. Table 1: Analytical Methods Comparison

MethodSensitivityApplicabilityReference Standard
GC/MS (direct)0.1 ppmAir samplesEPA Method 18
Derivatization0.01 ppmFood/bio matricesISO 17025

What systematic review framework is used to evaluate this compound’s health effects in toxicological studies?

The Agency for Toxic Substances and Disease Registry (ATSDR) employs an 8-step protocol:

Literature Search : Databases (PubMed, TOXLINE) screened for human/animal studies (956 records identified in 2022) .

Risk of Bias Assessment : NIH Toolbox for observational studies; SYRCLE for animal data .

Evidence Synthesis : Confidence ratings (high, moderate, low) assigned via GRADE criteria .

Key Data Gap : Limited human cohort studies on chronic low-dose exposure .

How can distillation parameters be optimized for high-purity this compound production?

Evidence from ASPEN Plus modeling (RADFRAC module) suggests:

  • Column Design : 50 trays, feed entry at tray 43, recycle ratio = 6 .
  • Thermodynamic Model : Wilson package aligns with experimental VLE data .
  • Purity Target : 99.95% achieved via side-stream removal of formaldehyde/water .

Q. Table 2: Distillation Optimization Parameters

ParameterValueImpact on Purity
Recycle Ratio6Reduces aldehydes
Feed Tray Location43Minimizes reflux
Operating Pressure1–2 barPrevents polymerization

What methodologies quantify this compound emissions in industrial settings for regulatory compliance?

EPA protocols require:

  • Equipment Leaks : Presumptive classification as “in this compound service” unless proven otherwise via Method 18 (gaseous) or 624.1 (liquid) .
  • Wastewater : Sampling mandated if annual average ≥1 ppm; material balances used for indirect estimation .

Uncertainty : ±60% for CO₂ emission factors in acrylonitrile production due to limited plant-specific data .

What unresolved research questions persist in this compound toxicology and environmental fate?

Identified by ATSDR under CERCLA Section 104(i)(5):

  • Mechanistic Gaps : Role of DNA adducts (e.g., N7-(2-hydroxyethyl)guanine) in carcinogenicity .
  • Epidemiological Needs : Long-term effects of occupational exposure below 1 ppm .
  • Environmental Persistence : Atmospheric half-life under varying humidity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.